molecular formula C7H4BrNS B1173091 Tin fluoride (as fluorine) CAS No. 13966-74-0

Tin fluoride (as fluorine)

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CAS No.: 13966-74-0
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Description

Evolution of Research Paradigms in Tin Fluoride (B91410) Chemistry

The scientific investigation of tin fluorides has undergone a significant evolution. For many years, research was heavily concentrated on the applications of tin(II) fluoride, also known as stannous fluoride, in oral care. Following its commercial introduction in the 1950s, a vast body of work focused on its role in preventing dental caries, reducing gingivitis, and alleviating dentine hypersensitivity. wikipedia.orgresearchgate.netnoahchemicals.com This paradigm was centered on understanding the interaction of stannous fluoride with tooth enamel, where it converts calcium hydroxyapatite (B223615) into the more acid-resistant fluorapatite (B74983). wikipedia.orgnoahchemicals.com

In recent decades, the research focus has broadened considerably, shifting towards advanced materials and high-technology applications. A major catalyst for this shift has been the emergence of perovskite solar cells. Tin(II) fluoride has become an indispensable additive in the fabrication of tin-lead halide perovskite solar cells. arxiv.org Research in this area investigates the crucial role of SnF₂ in preventing the detrimental oxidation of Sn(II) to Sn(IV), a key factor for improving the efficiency and stability of these photovoltaic devices. arxiv.orgd-nb.info This has opened up new avenues in understanding the redox chemistry and solution-state behavior of tin fluoride species. d-nb.info

This evolution has been supported by advancements in synthetic and characterization techniques. Modern research employs sophisticated methods to synthesize novel tin fluoride complexes with various neutral ligands. rsc.orgrsc.org The structural elucidation of these compounds using single-crystal X-ray diffraction and their characterization in solution via multinuclear NMR spectroscopy (including ¹¹⁹Sn and ¹⁹F NMR) have provided unprecedented insights into their bonding, structure, and reactivity. rsc.orgrsc.orgrsc.org For example, the reaction of SnF₂ with N- or O-donor ligands has been shown to produce complexes with trigonal pyramidal Sn(II) cores and bridging fluorine atoms. rsc.org

Significance of the Fluorine Ligand in Tin Chemistry

The fluorine atom, as a ligand, imparts unique and significant properties to tin-containing compounds. As the most electronegative element, fluorine forms highly polar and strong bonds with tin. mdpi.com This influences the electronic structure, Lewis acidity, and coordination chemistry of the resulting tin fluoride complexes. Fluorine is considered a "hard" ligand, preferring to bond with "hard" metal ions. nih.gov

In tin(II) fluoride complexes, the combination of the hard fluorine ligand and the stereochemically active lone pair of electrons on the Sn(II) center dictates the resulting geometry. This often leads to distorted coordination environments, such as the trigonal pyramidal geometry observed in the crystal structures of several SnF₂ adducts. rsc.org The lone pair occupies a position in the coordination sphere, influencing the arrangement of the other ligands. Furthermore, the fluoride ion can act as a bridging ligand, connecting two or more metal centers to form polynuclear clusters or extended polymeric structures, a recurrent motif in its coordination chemistry. rsc.orgnih.gov

The coordination chemistry of tin(IV) fluoride (SnF₄) is also dominated by the properties of the fluorine ligand. SnF₄ is a strong Lewis acid and readily forms complexes with a variety of donor ligands, typically resulting in six-coordinate, octahedral geometries. rsc.orgchemicalbook.com The study of these complexes, such as [SnF₄(L)₂] where L can be a phosphine (B1218219) or an N- or O-donor ligand, provides insight into the electronic and steric effects governing their formation and stability. rsc.orgrsc.org The substitution of fluoride ligands by others, such as triflate, allows for the fine-tuning of the electronic properties of the tin center. rsc.orgrsc.org

Selected Tin-Fluorine Bond Lengths in Various Compounds
CompoundSn-F Bond Length (Å)Coordination Geometry at TinReference
[SnF(2,2′-bipy)]₂SnF₆Varies (bridging and terminal)Distorted 5- or 6-coordination rsc.org
[SnF(1,10-phen)]₂SnF₄Varies (bridging and terminal)Distorted 5- or 6-coordination rsc.org
[IDiPPH]SnF₃Not specifiedDiscrete trifluorostannate(II) ion rsc.org
[SnF₄(κ²-triphos)]Not specifiedcis-octahedral rsc.org
[SnF₂(OPPh₃)₄][OTf]₂Not specifiedtrans-octahedral rsc.org
[(C₁₂N₂H₉)₂[SnF₂(C₂O₄)₂]2H₂O]Not specifiedcis-difluoro-bis(oxalato)stannate(IV) researchgate.net

Interdisciplinary Research Perspectives on Tin Fluoride Systems

The unique chemical properties of tin fluorides have established them as versatile materials in a range of interdisciplinary fields, most notably in materials science and catalysis.

In materials science , tin fluorides are critical components in the development of advanced functional materials.

Photovoltaics : As mentioned, SnF₂ is a key additive in tin-lead perovskite solar cells. researchgate.netacs.org Its primary function is to suppress the oxidation of Sn²⁺, but studies also suggest it modifies the perovskite crystallization process, leading to more homogeneous thin films with better morphology and reduced trap states. d-nb.infoacs.org This has led to significant improvements in solar cell efficiency and stability. arxiv.orgresearchgate.net

Electronics and Optics : Tin(IV) fluoride is used as a precursor for producing tin-based materials. chemimpex.comchemimpex.com Its ability to form thin films makes it suitable for applications in semiconductor manufacturing and as a dielectric material in capacitors. chemimpex.com It is also used in the production of optical coatings due to its high thermal stability. chemimpex.comamericanelements.com

Ion Conductors : Research into materials like cubic BaSnF₄ has revealed complex structural disorder and fluoride-ion dynamics. The stereoactive lone pair on Sn(II) cations can disrupt the fluoride-ion substructure, creating mobile fluoride ions and making these materials interesting candidates for solid-state electrolytes or battery components. acs.org

In the field of catalysis , the Lewis acidic nature of tin fluorides is exploited to facilitate chemical reactions. Tin(IV) fluoride, in particular, can be used as a catalyst in reactions such as the Friedel-Crafts acylation. chemicalbook.comchemimpex.com

Furthermore, tin fluoride chemistry intersects with radiopharmaceutical chemistry , where technetium-99m tin fluoride colloid is used as a radiotracer for labeling white blood cells to diagnose infection and inflammation. nih.gov

Interdisciplinary Applications of Tin Fluorides
FieldCompoundApplicationReference
Materials Science (Photovoltaics)Tin(II) fluoride (SnF₂)Additive in perovskite solar cells to improve efficiency and stability. arxiv.orgd-nb.inforesearchgate.net
Materials Science (Electronics)Tin(IV) fluoride (SnF₄)Precursor for semiconductor fabrication and dielectric materials. chemimpex.comchemimpex.com
Materials Science (Optical Coatings)Tin(IV) fluoride (SnF₄)Used in the production of anti-reflective coatings. chemimpex.comamericanelements.com
CatalysisTin(IV) fluoride (SnF₄)Lewis acid catalyst (e.g., in Friedel-Crafts reactions). chemicalbook.comchemimpex.com
RadiopharmaceuticalsTechnetium-99m tin fluoride colloidRadiotracer for medical imaging. nih.gov

Properties

CAS No.

13966-74-0

Molecular Formula

C7H4BrNS

Synonyms

Tin fluoride (as fluorine)

Origin of Product

United States

Advanced Synthetic Methodologies and Crystallization Science of Tin Fluorides

Novel Solid-State Synthesis Approaches for Anhydrous Tin Fluorides

Anhydrous tin fluorides are foundational materials, and their synthesis in a pure, crystalline form is essential. Solid-state methods offer direct routes to these materials, often avoiding the complexities of solvent interactions.

The application of high-pressure and high-temperature (HP/HT) conditions can drive the formation of unique tin fluoride (B91410) phases that are inaccessible under ambient conditions. For instance, the high-pressure behavior of tin itself has been studied up to 225 GPa at room temperature and up to 110 GPa at approximately 4000 K, revealing several solid-phase transitions. aps.org This fundamental understanding of tin under extreme conditions provides a basis for exploring the synthesis of novel fluoride compounds. The synthesis of a hydride-fluoride pyrochlore, NaCaMg₂F₇₋ₓHₓ, at 2 GPa demonstrates the utility of high pressure in creating mixed-anion materials, a strategy that can be extended to tin fluoride systems. researchgate.net

PrecursorsPressure (GPa)Temperature (K)Resulting PhaseReference
Snup to 225300β-Sn, bct γ-Sn, bcc-Sn, hcp-Sn aps.org
Binary fluorides and hydrides2Not specifiedNaCaMg₂F₇₋ₓHₓ researchgate.net

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to induce chemical reactions, presents a solvent-free and often room-temperature alternative for producing tin fluorides. This technique has been successfully employed to synthesize ternary zinc fluorides (AZnF₃ where A = K, Na, NH₄) with perovskite structures by grinding equimolar mixtures of the constituent fluorides. researchgate.net The crystallinity of the resulting materials improves with increased grinding time. researchgate.net This approach has also been used to modify the surface of tin oxide nanoparticles with fluorocarbon solids, demonstrating its versatility in creating fluoride-containing materials. researchgate.net The synthesis of ternary fluorides and other complex fluoride materials via mechanochemistry highlights its potential for producing novel tin fluoride compounds and solid solutions. researchgate.net

ReactantsProductKey FindingsReference
ZnF₂ and KF, NaF, or NH₄FAZnF₃ (A=K, Na, NH₄)Synthesis of perovskite structures at room temperature. researchgate.net
Tin oxide nanoparticles and fluorocarbon solidsModified tin oxideSurface modification and creation of fluoride-containing nanocomposites. researchgate.net

Solution-Phase and Solvothermal/Hydrothermal Synthesis of Complex Tin Fluorides

Solution-based methods offer excellent control over the stoichiometry, particle size, and morphology of tin fluoride products. These techniques are particularly valuable for the synthesis of complex and hybrid tin fluoride materials.

Controlled precipitation is a widely used method for synthesizing tin fluorides from aqueous solutions. For example, tin(II) fluoride (SnF₂) can be prepared by evaporating a solution of tin(II) oxide in 40% hydrofluoric acid. wikipedia.org In solution, SnF₂ can form various complex anions such as SnF₃⁻ and Sn₂F₅⁻. wikipedia.org The crystallization of specific complex fluorides, like NaSn₂F₅ or Na₄Sn₃F₁₀, depends on the reaction conditions. wikipedia.org The principles of precipitation, including supersaturation, nucleation, and growth, are critical for controlling the particle size and morphology of the final product. cresp.orgacs.org The synthesis of tin(IV) fluoride (SnF₄) can be achieved by reacting tin(IV) chloride with anhydrous hydrogen fluoride. wikipedia.org

PrecursorsMethodProductReference
SnO, HFEvaporationSnF₂ wikipedia.org
SnCl₄, HFReaction in anhydrous conditionsSnF₄ wikipedia.org
SnF₂ and neutral N- or O-donor ligands in MeOHReaction and crystallization[SnF(2,2′-bipy)]₂SnF₆, [SnF(1,10-phen)]₂SnF₄, [SnF₂(L)] (L = Me₃PO, dmso, pyNO) rsc.org

The use of organic molecules as templates or structure-directing agents (SDAs) allows for the synthesis of porous tin fluoride materials with well-defined structures. ntu.edu.sg This approach is part of a broader field of organically-templated metal fluorides, which has produced a wide range of structures from simple dimers to complex three-dimensional frameworks. st-andrews.ac.ukrsc.org Solvothermal and hydrothermal methods are often employed in templated synthesis. sigmaaldrich.comnih.gov For instance, the solvothermal synthesis of organically templated indium and scandium fluorides, [C₄H₁₄N₂][MF₅] (M = In, Sc), results in chain-like structures. figshare.com While the direct synthesis of porous tin fluorides is an emerging area, the principles established for other metal fluorides and oxides provide a strong foundation. For example, the synthesis of porous FeF₃@C composites has been achieved using a hard template method. researchgate.net The crystallization of Sn-Beta zeolites in a fluoride medium is significantly influenced by the tin source, affecting both the crystallization time and the crystal morphology. researchgate.net

Vapor-Phase Deposition and Thin Film Growth of Tin Fluoride Materials

Vapor-phase deposition techniques are crucial for fabricating high-quality thin films of tin fluoride and fluorine-doped tin oxide (FTO), which have important applications in electronics and optics. These methods involve the transport of precursor materials in the vapor phase to a substrate where they react and deposit as a thin film.

Chemical vapor deposition (CVD) is a versatile technique for producing FTO thin films. In one method, transparent conductive SnO₂ thin films were prepared by low-temperature, atmospheric-pressure CVD using tin(II) trifluoroacetate (B77799) as the raw material. researcher.lifeaip.org This process effectively incorporates fluorine atoms into the SnO₂ crystal structure, resulting in films with very low resistivity. researcher.lifeaip.org Plasma-assisted chemical vapor deposition (PACVD) has also been used to deposit FTO films, where a fluorine precursor like SF₆ is introduced into the plasma. researchgate.net

Tin(II) fluoride itself is used as an evaporation material in physical vapor deposition (PVD) processes for applications in optics, including wear protection and decorative coatings. sputtertargets.net High-purity SnF₂ is essential for these applications to ensure the quality of the deposited film. sputtertargets.net

Deposition MethodPrecursor(s)Substrate Temperature (°C)Key FeatureReference
Chemical Vapor Deposition (CVD)Tin(II) trifluoroacetate>250Effective fluorine incorporation, low resistivity films. researcher.lifeaip.org
Plasma-Assisted CVD (PACVD)Tin precursor and SF₆Not specifiedDoping of films in a one-step process. researchgate.net
Physical Vapor Deposition (PVD)SnF₂Not specifiedUsed for optical coatings. sputtertargets.net

Chemical Vapor Deposition (CVD) of SnF₂ and SnF₄ Films

Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films, but its application to metal fluorides, including tin fluorides, presents unique challenges. The primary difficulty lies in the handling of highly reactive and often hazardous fluorine precursors, such as fluorine gas (F₂) and hydrogen fluoride (HF) atomiclayerdeposition.com. Consequently, direct CVD processes for SnF₂ and SnF₄ are not widely documented in the literature.

An alternative approach that circumvents the use of volatile fluorine gas precursors is the thermal evaporation of solid SnF₂. This physical vapor deposition (PVD) process, which shares principles with CVD, involves heating high-purity SnF₂ powder or granules in a high vacuum environment. The material sublimes and then condenses on a cooler substrate, forming a thin film samaterials.comsputtertargets.netmoorfield.co.uk. The temperature of the source material must be carefully controlled to achieve a stable deposition rate without causing decomposition moorfield.co.uk. This method is suitable for optical applications, wear protection, and decorative coatings samaterials.comsputtertargets.net.

For more complex chemistries, metal-organic CVD (MOCVD) utilizes organometallic precursors that are designed to decompose on the substrate surface. While single-source precursors containing both tin and fluorine within the same molecule have been explored, they have primarily been used to synthesize fluorine-doped tin oxide (F-SnO₂) rather than pure tin fluoride phases researchgate.netumich.edu. The development of suitable volatile and stable precursors that cleanly decompose to form stoichiometric SnF₂ or SnF₄ remains an area of active research.

Table 1: Potential Precursor Strategies for Tin Fluoride Film Deposition
Deposition MethodTin SourceFluorine SourceKey Considerations
Thermal Evaporation (PVD)Solid SnF₂N/A (Single Source)Requires high vacuum; control of evaporation rate is critical. moorfield.co.uk
Conventional CVDSnCl₄ (gas)HF (gas) or F₂ (gas)Precursors are highly corrosive and hazardous. atomiclayerdeposition.com
MOCVDOrganotin Compounds (e.g., Sn(NR₂)₄, Sn(acac)₂)Fluorinated Carrier Gas or Co-reactantPrecursor design is critical to avoid incorporation of carbon/oxygen impurities.

Atomic Layer Deposition (ALD) for Controlled Growth

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions, which allows for exceptional control over film thickness and conformality at the atomic level atomiclayerdeposition.comcolorado.edu. The development of ALD processes for metal fluorides has been challenging, primarily due to the lack of suitable fluorine precursors atomiclayerdeposition.comcore.ac.uk.

Direct use of precursors like HF is complicated by its corrosive nature colorado.edu. To overcome this, alternative fluorine sources have been developed. These include HF-pyridine mixtures, which are less hazardous than pure HF, and metal fluorides like titanium tetrafluoride (TiF₄) and tantalum pentafluoride (TaF₅) atomiclayerdeposition.comcolorado.eduresearchgate.net.

While a specific, well-established ALD process for tin fluoride is not extensively reported, a feasible approach can be designed based on successful chemistries for other metal fluorides, such as AlF₃ researchgate.netgoogle.com. A promising strategy is the halide-exchange reaction. In this method, a volatile metal halide precursor (e.g., tin tetrachloride, SnCl₄) is pulsed onto the substrate, followed by a pulse of a fluorinating agent (e.g., TiF₄). The surface reaction exchanges the chloride ligands for fluoride ligands, forming a layer of tin fluoride.

An alternative route involves using metal-organic tin precursors, such as tin(II) acetylacetonate (B107027) (Sn(acac)₂) or tin(II) formamidinate, which have been successfully used for the ALD of tin oxides rsc.orgrsc.org. These could be paired with a fluorine source like HF-pyridine to deposit SnF₂. The self-limiting nature of ALD ensures precise, layer-by-layer growth, which is ideal for applications requiring ultrathin, pinhole-free films.

Table 2: Proposed ALD Chemistries for Tin Fluoride Thin Films
Target FilmProposed Tin PrecursorProposed Fluorine PrecursorReaction Type
SnF₄Tin(IV) chloride (SnCl₄)Titanium(IV) fluoride (TiF₄)Halide-Halide Exchange researchgate.netgoogle.com
SnF₂Tin(II) acetylacetonate (Sn(acac)₂)HF-PyridineLigand Exchange
SnF₂Bis(N,N'-diisopropylacetamidinato)tin(II)HF-PyridineLigand Exchange
SnF₄Tetrakis(dimethylamino)tin(IV) (TDMASn)SF₆ PlasmaPlasma-Enhanced Ligand Exchange researchgate.net

Single Crystal Growth Techniques for Structural Elucidation

The growth of high-quality single crystals is essential for the accurate determination of crystal structures and the anisotropic physical properties of materials. Several techniques have been employed or are suitable for growing tin fluoride single crystals.

Solution Growth: This is one of the most direct methods for obtaining SnF₂ crystals. Stannous fluoride can be prepared by dissolving tin(II) oxide in 40% hydrofluoric acid and subsequently evaporating the solution wikipedia.org. Slow evaporation allows for the formation of well-defined single crystals suitable for X-ray diffraction analysis. Solvothermal methods, where crystallization occurs from a solvent under elevated temperature and pressure, have also been used to synthesize complex tin fluorides like NaSnF₃, indicating the versatility of solution-based routes researchgate.net.

Melt Growth: For materials with a congruent and accessible melting point, melt growth techniques can yield large, high-quality single crystals. SnF₂ has a relatively low melting point of 213 °C, making it an excellent candidate for such methods wikipedia.orghoneywell.com.

Bridgman-Stockbarger Method: In this technique, a crucible containing the molten tin fluoride is slowly lowered through a temperature gradient. Crystallization begins at the cooler end, often initiated by a seed crystal, and proceeds through the entire melt to form a single crystal boule wikipedia.orgalineason.comcarbolite.com. This method is widely used for growing various fluoride crystals researchgate.net.

Czochralski Method: This technique involves touching a seed crystal to the surface of molten tin fluoride and slowly pulling it upwards while rotating. As the seed is withdrawn, the melt solidifies onto it, forming a large cylindrical single crystal wikipedia.orguniversitywafer.com. The invention of this method was famously accidental, involving Jan Czochralski dipping his pen into molten tin lintoncrystal.comarxiv.org. This technique is capable of producing very large, high-purity crystals and is widely used for oxides and fluorides researchgate.net.

Vapor Phase Growth: In the vapor phase, SnF₂ exists as a mixture of monomers, dimers, and trimers wikipedia.org. This allows for crystal growth via physical vapor transport (PVT), where the material is sublimated in a sealed ampoule with a temperature gradient. The gaseous species travel from the hotter source zone to the cooler growth zone, where they desublimate and form single crystals.

Synthetic Strategies for Doped and Substituted Tin Fluoride Phases

Introducing other cations into the tin fluoride lattice allows for the creation of a wide range of materials with tailored properties, particularly as solid-state fluoride ion conductors. The synthesis of these doped and substituted phases typically involves solid-state reactions.

M₁₋ₓSnₓF₂ Solid Solutions: A notable class of substituted tin fluorides are the solid solutions M₁₋ₓSnₓF₂ (where M = Ca, Pb) witpress.comwitpress.com. These materials are remarkable because their formation often violates the conventional Hume-Rothery rules for solid solutions, particularly regarding ionic size and bonding type. Sn²⁺ is significantly smaller than Pb²⁺ or Ca²⁺, and SnF₂ features highly covalent bonds, whereas the host MF₂ lattices are ionic witpress.comwitpress.comsemanticscholar.org. Despite these differences, extensive solid solutions can be formed. For example, in the Pb₁₋ₓSnₓF₂ system, a continuous solid solution exists for 0 < x ≤ 0.50 witpress.com. These phases are typically synthesized by high-temperature solid-state reaction, where stoichiometric mixtures of the parent fluorides (e.g., PbF₂ and SnF₂) are intimately mixed and heated in an inert atmosphere.

Ternary and Complex Fluorides: Another important group includes ternary compounds with the general formula MSnF₄ (where M = Ba, Pb, Sr) researchgate.netresearchgate.netdnu.dp.ua. These materials are known for their high fluoride ion conductivity. Synthesis is typically achieved by sintering or mechanically milling stoichiometric mixtures of the constituent binary fluorides (MF₂ and SnF₂) researchgate.netdnu.dp.ua. For instance, SrSnF₄ can be synthesized by sintering SrF₂ and SnF₂ at temperatures above 623 K dnu.dp.ua. The synthesis conditions, such as temperature and duration, are critical for obtaining phase-pure materials. More complex solid solutions, such as PbₓSr₁₋ₓSnF₄, are synthesized in a similar two-stage sintering process to control the crystal structure and optimize ionic conductivity dnu.dp.ua.

Table 3: Synthesis and Structure of Substituted Tin Fluoride Phases
Compound FamilyExampleSynthetic MethodResulting Structure Type
M₁₋ₓSnₓF₂Pb₁₋ₓSnₓF₂ (0 < x ≤ 0.3)Solid-state reactionFluorite (cubic) witpress.com
M₁₋ₓSnₓF₂Pb₁₋ₓSnₓF₂ (0.3 < x ≤ 0.5)Solid-state reactionβ-PbSnF₄ type (tetragonal) witpress.com
MSnF₄γ-PbSnF₄Mechanical millingFluorite (cubic) researchgate.net
MSnF₄SrSnF₄Sintering (>623 K)Tetragonal dnu.dp.ua
M'Sn₂F₅TlSn₂F₅Mechanical millingNot specified researchgate.net
M'ₓM''₁₋ₓSnF₄Pb₀.₂₅Sr₀.₇₅SnF₄Two-stage sinteringTetragonal dnu.dp.ua

Structural Elucidation and Crystallography of Tin Fluoride Compounds

Advanced X-ray Diffraction Studies of Tin Fluoride (B91410) Polymorphs

X-ray diffraction (XRD) is a foundational technique for the characterization of crystalline materials, and its advanced applications have been crucial in understanding the complex structures of tin fluoride polymorphs.

Synchrotron X-ray diffraction is a powerful tool for phase analysis due to its high resolution, high intensity, and tunable wavelength, which allows for the detection of subtle structural details and minor phases that may be missed with conventional laboratory XRD sources. While specific studies focusing solely on the phase analysis of tin fluoride polymorphs using synchrotron XRD are not extensively detailed in the available literature, the technique is widely applied in materials science for differentiating between polymorphic forms, especially in complex mixtures or during phase transitions. The high resolution of synchrotron XRD would be particularly advantageous in resolving the overlapping peaks that can occur in mixtures of α-, β-, and γ-SnF₂, providing clear identification and quantification of each phase.

The Pair Distribution Function (PDF) analysis is a total scattering technique that provides information about the local atomic structure, including both crystalline and amorphous materials. epj-conferences.orgaps.orgnih.govscispace.com It is derived from the Fourier transform of the total X-ray or neutron scattering data and describes the probability of finding two atoms separated by a certain distance. epj-conferences.org This method is particularly powerful for characterizing amorphous phases, where the lack of long-range order precludes traditional crystallographic analysis. epj-conferences.orgaps.orgnih.govscispace.com

While specific research applying PDF analysis to amorphous tin fluoride is not prominent in the reviewed literature, the technique offers significant potential. It could be used to investigate the short-range order in amorphous SnF₂, determining Sn-F and F-F bond distances and coordination numbers. This would provide valuable insights into the local environment of tin and fluorine atoms in the disordered state, which is crucial for understanding the properties of these materials.

Neutron Diffraction for Light Atom Localization in Tin Fluoride Structures

Neutron diffraction is highly complementary to X-ray diffraction, particularly for locating light atoms in the presence of heavy atoms. Since neutrons scatter from the atomic nucleus rather than the electron cloud, their scattering cross-section does not have a simple dependence on the atomic number. This makes neutron diffraction an ideal technique for accurately determining the positions of fluorine atoms within tin fluoride structures.

A notable application of neutron diffraction has been in the study of the phase transitions of SnF₂. The lattice and atomic-position parameters of both the orthorhombic (β) and tetragonal (γ) phases of SnF₂ have been measured by neutron diffraction. These studies revealed that the fluorine atoms undergo significant displacements as a function of temperature, while the (SnF₄) bipyramids remain largely unchanged during the transition. The results from both neutron diffraction and ¹⁹F NMR indicate a continuous second-order transition at 66 °C between the β and γ phases.

Electron Diffraction and Transmission Electron Microscopy (TEM) for Local Structure and Defects

Electron diffraction, often performed within a Transmission Electron Microscope (TEM), is a powerful technique for studying the crystallography of materials at the nanoscale. utexas.edudiva-portal.orgmdpi.com The short wavelength of electrons allows for the collection of diffraction patterns from very small crystalline volumes, making it ideal for the analysis of nanomaterials, thin films, and local structural defects. utexas.edudiva-portal.orgmdpi.com

Although specific studies detailing the use of electron diffraction and TEM for the investigation of local structure and defects in tin fluoride compounds are not widely reported in the surveyed literature, these techniques hold significant potential. TEM imaging could be used to directly visualize the morphology and crystal structure of tin fluoride nanoparticles or thin films. Selected Area Electron Diffraction (SAED) patterns could provide information on the crystal structure and orientation of individual crystallites. High-Resolution TEM (HRTEM) could potentially be used to image the atomic lattice and identify defects such as dislocations, stacking faults, and grain boundaries.

Investigation of Crystal Structures and Polymorphism in SnF₂ Systems

Tin(II) fluoride, SnF₂, is known to exist in at least three polymorphic forms: α-SnF₂, β-SnF₂, and γ-SnF₂. The crystal structures of these polymorphs have been determined primarily through single-crystal and powder X-ray diffraction.

The most common form at ambient conditions is the monoclinic α-SnF₂. researchgate.netwikipedia.org Its structure is characterized by the presence of cyclic Sn₄F₈ tetramers. researchgate.net In these tetramers, puckered eight-membered rings are formed by alternating tin and fluorine atoms. researchgate.net Each tin atom is at the apex of a trigonal pyramid with three nearby fluorine atoms. researchgate.netwikipedia.org These tetramers are then linked by weaker Sn-F interactions. researchgate.net

The β- and γ-polymorphs are higher temperature forms, though β-SnF₂ can be formed from γ-SnF₂ upon cooling.

Parameter α-SnF₂ researchgate.netβ-SnF₂ γ-SnF₂
Crystal SystemMonoclinicOrthorhombicTetragonal
Space GroupC2/cPnmaP4₂/mbc
a (Å)13.353(1)6.965(2)8.163(2)
b (Å)4.9090(4)7.498(2)8.163(2)
c (Å)13.787(1)4.809(1)10.463(3)
α (°)909090
β (°)109.11(1)9090
γ (°)909090
Volume (ų)853.9251.2697.5
Z1648

Interactive Data Table: Click on the headers to sort the data.

In the monoclinic α-SnF₂ structure, there are two distinct coordination environments for the tin atoms, both forming the apex of a trigonal pyramid due to the stereochemically active lone pair of electrons. wikipedia.org The average Sn-F bond distance within the pyramidal units is approximately 2.14 Å, with F-Sn-F bond angles around 84°. researchgate.net

Structural Characterization of Complex Tin(II) and Tin(IV) Fluoroanions and Adducts

Tin, in both its +2 and +4 oxidation states, forms a variety of complex fluoroanions and adducts with fluoride ions and other ligands.

Tin(II) Fluoroanions and Adducts:

Tin(II) fluoride acts as a Lewis acid, reacting with fluoride ions to form complex anions such as [SnF₃]⁻ and [Sn₂F₅]⁻. The first discrete trifluorostannate(II) ion, [SnF₃]⁻, was identified in the salt [IDiPPH]SnF₃, where IDiPP is 1,3-(2,6-di-isopropylphenyl)imidazol-2-ylidene. The [SnF₃]⁻ anion exhibits a trigonal pyramidal geometry, consistent with the presence of a stereochemically active lone pair on the tin atom. In the compound Na₇(SO₄)₃SnF₃, the [SnF₃]⁻ anion is pseudotetrahedral with Sn-F bond lengths of 2.09 Å and F-Sn-F bond angles of 84.6°. researchgate.net

The [Sn₂F₅]⁻ anion is found in compounds like NaSn₂F₅. Studies on KSn₂F₅ have shown it to be a two-dimensional fluoride ion conductor that undergoes a structural phase transition. researchgate.net

Mixed-ligand fluoroanions of tin(II) have also been synthesized and structurally characterized. For example, in NH₄[SnF₂(NCS)], the tin atom is coordinated by two fluorine atoms (Sn-F distance ~2.060 Å) and one nitrogen atom from the thiocyanate (B1210189) group (Sn-N distance ~2.351 Å), forming a distorted trigonal pyramidal coordination polyhedron. researchgate.net

Tin(IV) Fluoroanions and Adducts:

Tin(IV) fluoride is a strong Lewis acid and readily forms adducts and complex anions. With alkali metal fluorides, it forms hexafluorostannates, [SnF₆]²⁻, where the tin atom is octahedrally coordinated.

Numerous adducts of SnF₄ with neutral O- and N-donor ligands have been synthesized. The reaction of SnF₄ with phosphine (B1218219) and arsine oxides leads to the formation of pseudooctahedral complexes of the type [SnF₄L₂].

Compound Formula Coordination Geometry of Tin Key Structural Features
Trifluorostannate(II) salt[IDiPPH][SnF₃]Trigonal PyramidalFirst example of a discrete [SnF₃]⁻ anion.
Sodium trifluorostannate(II) sulfateNa₇(SO₄)₃SnF₃Pseudotetrahedral[SnF₃]⁻ anions in channels of a sodium-sulfate framework. researchgate.net
Ammonium (B1175870) dithiocyanatofluorostannate(II)NH₄[SnF₂(NCS)]Distorted Trigonal PyramidalMixed-ligand fluoroanion. researchgate.net
Potassium hexafluorostannate(IV)K₂[SnF₆]OctahedralHexafluorostannate anion.

Interactive Data Table: Click on the headers to sort the data.

Crystal Engineering and Supramolecular Assembly in Tin Fluoride Chemistry

Crystal engineering in tin fluoride chemistry is a sophisticated field focused on the rational design and synthesis of solid-state structures with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the self-assembly of molecular building blocks into extended networks. The unique characteristics of tin, existing in both +2 and +4 oxidation states, combined with the properties of the highly electronegative fluorine atom, provide a rich landscape for the construction of diverse supramolecular architectures. Key factors influencing these assemblies include the Lewis acidity of the tin center, the coordination versatility of the fluoride ion, and, crucially in Sn(II) compounds, the stereochemical activity of the 5s² lone pair of electrons.

The fundamental building units in tin fluoride structures are often simple, but their aggregation leads to complex and varied crystalline forms. In solid tin(IV) fluoride (SnF₄), the tin atoms are octahedrally coordinated, with each tin center bound to four bridging and two terminal fluorine atoms. These SnF₆ octahedra assemble by sharing their four equatorial corners, resulting in a two-dimensional (2D) layered polymer. wikipedia.org This contrasts sharply with the molecular, tetrahedral structures of other tin(IV) halides like SnCl₄ and SnBr₄. wikipedia.org

For tin(II) fluoride (SnF₂), the presence of a sterically active lone pair of electrons on the tin atom introduces a significant structural directive. The monoclinic form (α-SnF₂) is built from cyclic Sn₄F₈ tetramers. wikipedia.orgresearchgate.net Within these puckered eight-membered rings, tin and fluorine atoms alternate, and the structure is further stabilized and extended into a three-dimensional network through weaker, secondary Sn-F interactions between these tetrameric units. researchgate.net Each tin atom in this arrangement sits (B43327) at the apex of a trigonal pyramid, with the three fluorine atoms forming the base and the lone pair occupying the fourth coordination site. wikipedia.orgresearchgate.net

The principles of crystal engineering are further demonstrated through the reaction of tin fluorides with various neutral or anionic ligands. These reactions allow for the deliberate construction of coordination polymers and supramolecular assemblies with varying dimensionalities. For instance, the reaction of SnF₂ with neutral N- or O-donor ligands can produce complex structures where the primary Sn(II) cores are linked by fluorine bridges, resulting in distorted 5- or 6-coordination environments. rsc.orgnih.govchemicalbook.com This strategy has been used to synthesize one-dimensional (1D) polymers. rsc.org

The following tables provide an overview of the crystallographic data for fundamental tin fluorides and examples of engineered supramolecular structures.

Table 1: Crystallographic Data of Selected Tin Fluoride Compounds

Compound Formula Crystal System Space Group Key Structural Feature
Tin(II) Fluoride α-SnF₂ Monoclinic C2/c Cyclic Sn₄F₈ tetramers linked by weaker Sn-F interactions. wikipedia.orgresearchgate.net

Table 2: Examples of Supramolecular Assembly in Tin Fluoride Chemistry

Compound/Complex Key Intermolecular Interaction Resulting Supramolecular Structure Dimensionality
[SnF(1,10-phen)]₂SnF₄ Fluorine bridges Distorted 5- or 6-coordination around Sn(II) centers. rsc.orgchemicalbook.com Discrete cluster/ionic assembly
[SnF₂(dmso)] Fluorine bridges Polymeric chains with trigonal pyramidal Sn(II) cores. rsc.orgnih.gov 1D Polymer

Advanced Spectroscopic Characterization of Tin Fluoride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tin Fluoride (B91410) Research

NMR spectroscopy serves as a powerful, non-destructive tool for probing the atomic-level environment of tin and fluorine nuclei. The chemical shifts and coupling constants observed in ¹¹⁹Sn and ¹⁹F NMR spectra provide invaluable information on oxidation states, coordination numbers, and the nature of chemical bonds.

The ¹¹⁹Sn nucleus, with a natural abundance of 8.59% and a spin of ½, is a highly effective probe for characterizing the local environment around the tin atom. northwestern.edu The chemical shift of ¹¹⁹Sn spans a very wide range, making it exceptionally sensitive to changes in the coordination number, the geometry of the tin center, and the electronegativity of the surrounding ligands. researchgate.net This sensitivity allows for the clear differentiation between various tin fluoride species in a sample.

The oxidation state of tin significantly influences the ¹¹⁹Sn chemical shift. Generally, Sn(IV) species resonate at higher frequencies (further downfield) compared to Sn(II) species. For instance, solid-state NMR studies have shown that the ¹¹⁹Sn chemical shift anisotropy (CSA) is highly sensitive to the tin oxidation state, enabling the resolution of Sn(II) and Sn(IV) species in complex mixtures. osti.govnih.gov

The coordination number and the nature of the substituents also play a crucial role. An increase in the coordination number at the tin atom typically results in a shift to a lower frequency (upfield). For example, in a series of organotin(IV) fluorides, the ¹¹⁹Sn chemical shift can vary significantly based on the coordination environment.

Scalar coupling between ¹¹⁹Sn and ¹⁹F nuclei (¹J(¹¹⁹Sn, ¹⁹F)) provides direct evidence of Sn-F bonding and can offer insights into the nature of that bond. The magnitude of this coupling constant is influenced by the s-character of the Sn-F bond and the coordination number of the tin atom. One-bond ¹¹⁹Sn-¹⁹F coupling constants can range from approximately 130 Hz to over 2000 Hz. huji.ac.il

Table 1: Selected ¹¹⁹Sn NMR Data for Tin Fluoride Compounds

Compound/Species Oxidation State Solvent/State ¹¹⁹Sn Chemical Shift (δ, ppm) ¹J(¹¹⁹Sn, ¹⁹F) (Hz)
SnF₂ Sn(II) Solid ~ -700 to -800 -
SnF₄ Sn(IV) Solid ~ -750 -
[SnF₆]²⁻ Sn(IV) Solution ~ -558 1620
Me₃SnF Sn(IV) Solution ~ +150 940
Me₂SnF₂ Sn(IV) Solution ~ -30 970

Note: Chemical shifts are relative to tetramethyltin (B1198279) (SnMe₄). Data compiled from various sources.

With a natural abundance of 100% and a spin of ½, the ¹⁹F nucleus is highly sensitive for NMR studies. ¹⁹F NMR spectroscopy is instrumental in identifying the different fluorine environments within a tin fluoride system, including terminal and bridging fluoride ligands. The chemical shifts (δ) and coupling constants (J) are sensitive to the coordination of the fluorine atom and the nature of the atoms bonded to it. dtic.milrsc.org

In tin(IV) fluoride complexes, the ¹⁹F chemical shifts can be used to distinguish between cis and trans isomers. dtic.mil For example, in octahedral SnF₄L₂ complexes, the cis isomer will show two distinct fluorine environments, while the trans isomer will show only one. The ¹⁹F chemical shifts are also influenced by the nature of the other ligands (X) in complexes of the type [SnF₆₋ₙXₙ]²⁻. rsc.org

Coupling between ¹⁹F and ¹¹⁹Sn (and the less abundant ¹¹⁷Sn) provides direct evidence for Sn-F bonding and can help in the assignment of spectra. The magnitude of the ¹J(¹¹⁹Sn, ¹⁹F) coupling constant is often related to the Sn-F bond length and the coordination number. Additionally, fluorine-fluorine coupling (ⁿJ(¹⁹F, ¹⁹F)) can provide information about the relative positions of fluorine atoms in a molecule.

Table 2: Selected ¹⁹F NMR Data for Tin(IV) Fluoride Complexes

Complex Ion Isomer Solvent ¹⁹F Chemical Shift (δ, ppm) ¹J(¹¹⁹Sn, ¹⁹F) (Hz) ⁿJ(¹⁹F, ¹⁹F) (Hz)
[SnF₆]²⁻ - H₂O -125.5 1620 -
cis-[SnF₄Cl₂]²⁻ cis H₂O -112.8, -129.7 1450, 1200 45
trans-[SnF₄Cl₂]²⁻ trans H₂O -133.5 1350 -
fac-[SnF₃Cl₃]²⁻ fac H₂O -118.9, -137.4 1300, 1150 40

Note: Chemical shifts are relative to CCl₃F. Data compiled from various sources. rsc.org

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the structural characterization of tin fluoride compounds in their native solid form. It is particularly useful for studying insoluble or poorly crystalline materials. Magic Angle Spinning (MAS) is typically employed to average out anisotropic interactions and obtain high-resolution spectra.

One of the key applications of ¹¹⁹Sn ssNMR is the differentiation between Sn(II) and Sn(IV) oxidation states. osti.govnih.gov The chemical shift anisotropy (CSA), which is the orientation dependence of the chemical shift, is significantly different for the two oxidation states. Sn(II) compounds often exhibit a large CSA due to the presence of a stereochemically active lone pair of electrons, resulting in broad powder patterns in static spectra or a large number of spinning sidebands in MAS spectra. researchgate.net In contrast, Sn(IV) compounds, which typically have a more symmetric coordination environment, show a smaller CSA.

Dynamic nuclear polarization (DNP) can be used to enhance the sensitivity of ¹¹⁹Sn ssNMR experiments, which is particularly useful for samples with low tin concentrations. osti.govnih.gov Two-dimensional ssNMR techniques, such as Magic-Angle Turning (MAT), can be used to separate the isotropic chemical shift from the anisotropic interactions, allowing for the resolution of different tin species based on their ¹¹⁹Sn chemical shift tensor parameters. osti.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. These techniques are highly valuable for identifying functional groups, determining molecular structure, and studying intermolecular interactions in tin fluoride systems.

For example, in the Raman spectrum of solid SnF₂, the Sn-F stretching modes are observed in the 200-400 cm⁻¹ region. For SnF₄, which has a polymeric structure with bridging fluorine atoms, the Sn-F stretching vibrations appear at higher frequencies, typically in the 600-700 cm⁻¹ range. In complexes containing the hexafluorostannate anion, [SnF₆]²⁻, the symmetric Sn-F stretching mode (A₁g) is Raman active and appears around 590 cm⁻¹, while the asymmetric stretching mode (F₁u) is IR active and is observed around 560 cm⁻¹.

In mixed halide complexes, such as [SnX₃]⁻ (where X can be F, Cl, Br, I), the Sn-X stretching frequencies will vary with the mass and electronegativity of the halogen. rsc.org The Sn-F stretches will appear at higher frequencies than the Sn-Cl, Sn-Br, and Sn-I stretches.

Table 3: Typical Vibrational Frequencies for Sn-F Bonds

Compound/Species Vibrational Mode Technique Frequency (cm⁻¹)
SnF₂ Sn-F stretch Raman 200 - 400
SnF₄ Sn-F stretch IR/Raman 600 - 700
[SnF₆]²⁻ A₁g stretch Raman ~590

Raman spectroscopy is a particularly effective tool for studying phase transitions and structural transformations in tin fluoride systems as a function of temperature or pressure. A phase transition is often accompanied by a change in crystal symmetry, which in turn leads to changes in the number, frequency, and width of the Raman active modes.

The appearance or disappearance of Raman bands can signal a change in the selection rules due to a modification of the crystal's space group. Gradual shifts in the positions of Raman peaks can be indicative of changes in bond lengths and angles as the system approaches a phase transition. Furthermore, the broadening of Raman lines can be associated with increased disorder in the crystal lattice.

For instance, in the study of double fluoride salts of the type A₃[MF₆], where M can be Sn, Raman spectroscopy has been used to investigate temperature-induced structural distortions. tandfonline.com Changes in the vibrational spectra of the [SnF₆]²⁻ octahedra and the cation can be correlated with transitions between different crystallographic phases. tandfonline.com The splitting of degenerate vibrational modes is a common indicator of a reduction in symmetry during a phase transition.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to tin fluoride systems, XPS is particularly effective at distinguishing between the different oxidation states of tin, primarily Sn(II) and Sn(IV), by measuring the binding energies of the core-level electrons.

The key spectral regions of interest are the Sn 3d and F 1s core levels. The binding energy of a core electron is sensitive to the electrostatic environment of the atom. A higher oxidation state results in a greater positive charge on the nucleus, which increases the energy required to remove a core electron, thus shifting the binding energy to a higher value.

For tin compounds, the Sn 3d region shows a characteristic doublet, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit coupling. Research on various tin oxides and fluorinated tin systems has shown a discernible shift between the Sn(II) and Sn(IV) states. The Sn 3d₅/₂ peak for Sn(IV) is typically found at a higher binding energy (around 486.7–487.7 eV) compared to Sn(II) (around 485.9–486.0 eV). researchgate.netresearchgate.net This chemical shift of approximately 0.7-1.0 eV is a clear indicator of the tin oxidation state at the material's surface.

The F 1s peak provides information about the fluorine environment. In a simple binary compound like tin fluoride, a single, symmetric F 1s peak is expected. The binding energy for fluorine in an Sn-F bond within a Sn(IV) environment has been reported at approximately 685.0 eV. materialsproject.org Deviations from this value or the appearance of multiple peaks could indicate the presence of different types of fluoride bonds or surface contamination.

CompoundOxidation StateCore LevelReported Binding Energy (eV)
Tin(IV) Fluoride (SnF₄) EnvironmentSn(IV)Sn 3d₅/₂~486.7 - 487.7
Tin(II) Fluoride (SnF₂) EnvironmentSn(II)Sn 3d₅/₂~485.9 - 486.0
Sn-F Bond-F 1s~685.0

Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly depending on the specific compound and instrument calibration. The values for Sn(II) and Sn(IV) are based on data from tin oxides, which serve as a close proxy for fluorides.

Mössbauer Spectroscopy (¹¹⁹Sn) for Electronic Configuration and Local Environment

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of tin atoms. It measures the resonant absorption of gamma rays by ¹¹⁹Sn nuclei, providing detailed information about the oxidation state, the nature of chemical bonding (ionic vs. covalent), and the local site symmetry. The two primary parameters extracted from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ).

The isomer shift (δ) is related to the s-electron density at the tin nucleus. It is highly sensitive to the oxidation state of tin. Sn(IV) compounds, having a formal [Kr]4d¹⁰ electronic configuration, have a low s-electron density at the nucleus and exhibit isomer shifts close to 0.0 mm/s (relative to a CaSnO₃ standard). In contrast, Sn(II) compounds, with their [Kr]4d¹⁰5s² configuration, have a much higher s-electron density, resulting in large positive isomer shifts, typically greater than 2.5 mm/s. witpress.com

The quadrupole splitting (Δ) arises from the interaction between the nuclear quadrupole moment and a non-cubic electric field gradient (EFG) at the nucleus. A non-zero Δ indicates a distortion from perfect cubic symmetry around the tin atom. For Sn(IV) in a symmetric octahedral or tetrahedral environment, the EFG is zero, and the spectrum shows a single line (Δ = 0). For Sn(II) compounds, the 5s² lone pair of electrons is stereochemically active, meaning it occupies a hybrid orbital and creates a significant EFG, leading to a large quadrupole splitting. This splitting is a hallmark of the covalent character and asymmetric local environment in stannous compounds like SnF₂.

For tin(II) fluoride (α-SnF₂), the Mössbauer spectrum clearly shows a large quadrupole doublet with an isomer shift of approximately 3.43 mm/s and a quadrupole splitting of about 1.53 mm/s. This confirms the +2 oxidation state and indicates that the tin lone pair is stereoactive and resides in a hybrid orbital, characteristic of covalent bonding. rsc.org In contrast, Sn(IV) fluoride complexes, such as SnF₄(detu)₂, show an isomer shift near zero (-0.04 mm/s), which is characteristic of the Sn(IV) state. materialsproject.org

Compound / TypeOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (Δ) (mm/s)Interpretation
α-SnF₂Sn(II)3.431.53High s-electron density; stereoactive lone pair causing large EFG.
SnF₄(detu)₂Sn(IV)-0.04-Low s-electron density; symmetric environment (small or no splitting).

Note: Isomer shifts are relative to a CaSnO₃ source at room temperature.

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES for Local Structure and Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of matter. It is element-specific and does not require long-range order, making it ideal for studying both crystalline and amorphous tin fluoride systems. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, within about 50 eV of the absorption edge, provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral). The energy of the absorption edge itself is sensitive to the oxidation state of the absorbing atom; a higher oxidation state leads to a shift of the edge to higher energy. Therefore, the Sn K-edge energy for SnF₄ is expected to be higher than that for SnF₂.

The EXAFS region consists of oscillations extending several hundred eV above the edge. Analysis of these oscillations provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms.

In SnF₄, the tin atom is in a +4 oxidation state and is octahedrally coordinated by six fluorine atoms. The crystal structure reveals two distinct Sn-F bond lengths: two shorter terminal bonds of approximately 1.90 Å and four longer bridging bonds of about 2.04 Å. rsc.org EXAFS analysis would reveal an average coordination number of 6 for the first shell of neighbors.

The structure of SnF₂ is more complex, with the Sn(II) atom exhibiting a distorted coordination environment due to its stereochemically active lone pair. The Sn-F bond distances in monoclinic SnF₂ are spread over a range from approximately 2.07 Å to 2.44 Å. materialsproject.org EXAFS analysis of SnF₂ would therefore show a lower average coordination number than SnF₄ and a broader distribution of Sn-F distances, reflecting the more disordered local environment.

CompoundOxidation StateCoordination GeometryCoordination Number (CN)Sn-F Bond Distance(s) (Å)
Tin(IV) Fluoride (SnF₄)Sn(IV)Octahedral6~1.90 and ~2.04
Tin(II) Fluoride (SnF₂)Sn(II)Distorted Square Pyramidal~4-5~2.07 - 2.44

Computational and Theoretical Chemistry of Tin Fluoride Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying tin-containing compounds, including tin fluorides. worldscientific.comattaccalite.com This method is favored for its balance of computational cost and accuracy in describing electronic systems. attaccalite.com DFT calculations are based on the principle that the ground-state energy of a system is a unique functional of its electron density. attaccalite.com First-principles calculations using DFT have been effectively used to investigate the structural, electronic, and electrical properties of materials like fluorine-doped tin dioxide. worldscientific.comresearchgate.net Such studies provide deep insights into the effects of fluorine incorporation on the material's properties. researchgate.net

DFT calculations are instrumental in characterizing the nature of the tin-fluorine (Sn-F) bond. Through analyses like Natural Bond Orbital (NBO), the distribution of electron density, atomic charges, and orbital hybridizations can be determined, offering a picture that aligns closely with classical Lewis structures. fluorine1.ru These calculations can reveal the degree of ionic versus covalent character in the Sn-F bond, which is fundamental to understanding the compound's stability and reactivity.

Molecular Orbital (MO) theory, a concept central to these computational studies, describes how atomic orbitals from tin and fluorine combine to form molecular orbitals that extend over the molecule. lumenlearning.comresearchgate.net These combinations result in lower-energy bonding orbitals, which, when populated by electrons, stabilize the molecule, and higher-energy antibonding orbitals that are destabilizing. lumenlearning.comresearchgate.net The specific arrangement and energies of these MOs, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. fluorine1.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. researchgate.net

Table 1: Representative Theoretical Data for Sn-F Bond Properties
ParameterDescriptionTypical Computational Method
Bond LengthThe equilibrium distance between the tin and fluorine nuclei.DFT (e.g., B3LYP)
Bond OrderIndicates the number of chemical bonds between Sn and F (e.g., single, double).NBO Analysis
Mulliken Atomic ChargeProvides an estimate of the partial charge on the Sn and F atoms, indicating bond polarity.DFT Population Analysis
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical stability and reactivity.DFT

Computational chemistry is a powerful tool for predicting a range of molecular properties that can be compared with experimental spectroscopic data. sns.it By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be simulated. sns.it These theoretical spectra aid in the interpretation of experimental results and the structural characterization of tin fluoride (B91410) compounds.

Reactivity descriptors, derived from DFT calculations, provide quantitative measures to predict how a molecule will behave in a chemical reaction. mdpi.com Key descriptors include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

HOMO and LUMO Energies: The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. fluorine1.ru

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity are calculated from HOMO and LUMO energies to provide a general assessment of a molecule's reactivity. mdpi.com

Table 2: Computationally Derived Reactivity and Spectroscopic Data
ParameterSignificanceComputational Origin
Vibrational Frequencies (cm⁻¹)Predicts positions of peaks in IR and Raman spectra.DFT Frequency Calculations
Electronic Transitions (nm)Predicts UV-Vis absorption spectra.Time-Dependent DFT (TD-DFT)
Chemical Hardness (η)Measures resistance to change in electron distribution; higher values indicate greater stability.Calculated from HOMO-LUMO energies
Electrophilicity Index (ω)Quantifies the ability of a species to accept electrons.Calculated from chemical potential and hardness

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of tin fluoride compounds in solid, liquid, or gaseous states. These simulations are invaluable for understanding processes that occur over time, such as diffusion, structural rearrangements, and phase transitions. aps.org

MD simulations can be used to investigate temperature- and pressure-induced phase transitions in crystalline tin fluorides, similar to studies performed on other metal fluorides like lead(II) fluoride. researchgate.net By systematically varying the temperature or pressure in the simulation, one can observe the transformation from one crystalline phase (e.g., cubic) to another (e.g., orthorhombic) at the atomic level. researchgate.netaps.org This provides detailed mechanistic insights that are often difficult to obtain experimentally. Furthermore, first-principles (ab initio) MD, where forces are calculated "on the fly" using quantum mechanical methods, can be employed to model complex phenomena like the structural changes in fluorinated glasses, ensuring high accuracy. nih.gov

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Studies

For situations demanding very high accuracy, ab initio post-Hartree-Fock methods are employed. wikipedia.org These methods build upon the Hartree-Fock (HF) approximation, which provides a foundational description of the electronic wavefunction but neglects the detailed correlation between the motions of individual electrons. wikipedia.orgyoutube.com Post-HF methods systematically improve upon the HF result by explicitly including electron correlation, which is crucial for the accurate calculation of bond energies and reaction barriers.

Prominent post-Hartree-Fock methods include:

Configuration Interaction (CI): This method improves the wavefunction by including configurations that represent excited electronic states. youtube.com Full CI is the exact solution for a given basis set but is computationally feasible only for very small systems.

Coupled Cluster (CC): Often considered the "gold standard" in quantum chemistry for its accuracy, CC theory provides a size-consistent and highly accurate treatment of electron correlation.

Møller-Plesset (MP) Perturbation Theory: This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian, offering a cost-effective way to improve upon HF results.

While computationally more expensive than DFT, these methods serve as important benchmarks for validating the results of more approximate methods and are used for high-accuracy studies on smaller tin fluoride molecules or clusters where precise energetic and structural data are required. quora.comresearchgate.net

Computational Studies on Reaction Mechanisms Involving Tin Fluorides

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions involving tin fluorides. researchgate.net By mapping the potential energy surface of a reacting system, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a complete kinetic and thermodynamic profile of the reaction.

For instance, computational studies have been essential in understanding the conversion reaction mechanisms of metal fluorides (like FeF₂ and CuF₂) in lithium-ion batteries. acs.org These studies reveal how the material transforms upon reaction with lithium, explaining factors that control electrochemical performance and reversibility. acs.org Similar approaches can be applied to tin fluorides to model their behavior as electrode materials or in other chemical transformations. Theoretical investigations can elucidate whether a reaction proceeds through a direct pathway or involves multiple steps, and can reveal the role of intermediates and the nature of bond-breaking and bond-forming processes. researchgate.net

Lattice Dynamics and Phonon Dispersion Calculations for Thermal Properties

The thermal properties of crystalline tin fluorides are governed by the collective vibrations of atoms within the crystal lattice, known as phonons. researchgate.net Lattice dynamics calculations, typically performed within the framework of DFT, are used to determine the phonon dispersion relations, which describe the relationship between the vibrational frequency and wavevector of these lattice waves. iitb.ac.indntb.gov.ua

The calculated phonon dispersion curves provide a wealth of information:

Dynamical Stability: The absence of imaginary frequencies across the Brillouin zone indicates that the crystal structure is dynamically stable. mdpi.com

Vibrational Density of States (VDOS): This describes the distribution of phonon modes across different frequencies and is essential for calculating thermodynamic properties. rsc.org

Thermal Properties: From the VDOS, macroscopic thermal properties such as the lattice heat capacity (Cv) and vibrational entropy can be calculated as a function of temperature using statistical mechanics. mdpi.com

Thermal Conductivity: By including anharmonic effects (phonon-phonon scattering), it is possible to compute the lattice thermal conductivity, a critical property for applications in thermoelectrics and thermal management. iitb.ac.inrsc.org

These first-principles calculations provide a fundamental understanding of how heat is stored and transported through tin fluoride materials. iitb.ac.in

Reaction Mechanisms and Chemical Reactivity of Tin Fluoride As Fluorine Source

Mechanisms of Fluoride (B91410) Anion Exchange and Transfer Reactions

Tin(II) fluoride participates in fluoride anion exchange and transfer reactions, leading to the formation of various complex fluoride species in solution and the solid state. In aqueous solutions containing fluoride ions, SnF2 can form complexes such as SnF3−, Sn2F5−, and SnF2(OH2) wikipedia.org. The specific complex formed is dependent on the reaction conditions. For instance, crystallization from an aqueous solution containing sodium fluoride can yield compounds with polynuclear anions like NaSn2F5 or Na4Sn3F10, rather than the simpler NaSnF3 wikipedia.org. The pyramidal SnF3− anion can be produced in a pyridine-water solution, leading to compounds like NaSnF3 and Ca(SnF3)2 wikipedia.org.

The formation of these complex anions involves the transfer of fluoride ions from the solution to the tin(II) center, which acts as a fluoride acceptor. The mechanism can be viewed as a Lewis acid-base interaction where SnF2 is the Lewis acid and the fluoride ion is the Lewis base.

In a non-aqueous solvent like methanol, the reaction of SnF2 with the N-heterocyclic carbene 1,3-(2,6-di-isopropylphenyl)imidazol-2-ylidene (IDiPP) resulted in the formation of the imidazolium salt [IDiPPH]SnF3. The crystal structure of this salt revealed the first example of a discrete trifluorostannate(II) ion, SnF3− rsc.orgsemanticscholar.org. This demonstrates that fluoride transfer to the tin center can be facilitated by strong Lewis bases in non-aqueous media.

The ability of tin(II) fluoride to engage in fluoride exchange is also evident in the formation of mixed-metal fluorides and solid solutions. For example, solid solutions of the type M1-xSnxF2 (where M = Ca, Pb) have been synthesized. These formations are surprising because they violate typical rules for solid solution formation, such as the size criterion for ion substitution, highlighting the unique reactivity of tin(II) fluoride witpress.com.

The following table summarizes some of the complex fluoride anions formed through fluoride exchange and transfer reactions with tin(II) fluoride.

Complex FluoroanionPrecursors/Reaction ConditionsReference
SnF3−SnF2 in the presence of F− ions; reaction with IDiPP in methanol wikipedia.orgrsc.orgsemanticscholar.org
Sn2F5−SnF2 in aqueous solution with F− ions wikipedia.org
SnF2(OH2)SnF2 in aqueous solution wikipedia.org
NaSn2F5Crystallization from aqueous NaF and SnF2 solution wikipedia.org
Na4Sn3F10Crystallization from aqueous NaF and SnF2 solution wikipedia.org

Reactivity of Tin Fluorides with Lewis Acids and Bases

Tin(II) fluoride exhibits amphoteric behavior, reacting with both Lewis acids and Lewis bases.

Reactivity with Lewis Bases: As a Lewis acid, SnF2 reacts with various Lewis bases. For example, it forms a 1:1 complex, (CH3)3NSnF2, and a 2:1 complex, [(CH3)3N]2SnF2, with trimethylamine (B31210) wikipedia.org. With dimethylsulfoxide (DMSO), it forms a 1:1 adduct, (CH3)2SO·SnF2 wikipedia.org. In methanol, reactions with neutral N- or O-donor ligands such as 2,2′-bipyridine (bipy), 1,10-phenanthroline (phen), trimethylphosphine oxide (Me3PO), and pyridine-N-oxide (pyNO) yield complexes like [SnF(2,2′-bipy)]2SnF6, [SnF(1,10-phen)]2SnF4, and [SnF2(L)] (where L = Me3PO, dmso or pyNO) rsc.orgsemanticscholar.org. The crystal structures of these adducts reveal trigonal pyramidal Sn(II) cores with longer fluorine bridges, resulting in distorted 5- or 6-coordination rsc.orgsemanticscholar.org.

Reactivity with Lewis Acids: Tin(II) fluoride can also act as a Lewis base by donating its fluoride ions to stronger Lewis acids. It reacts with strong Lewis acids such as antimony pentafluoride (SbF5), arsenic pentafluoride (AsF5), and boron trifluoride (BF3) to form 1:1 adducts rsc.org. Antimony pentafluoride can also form a 1:2 adduct, SnF2·2SbF5 rsc.org. Spectroscopic studies suggest that these 1:1 adducts are best formulated as salts containing a fluorine-bridged (Sn–F)n^n+^ cation and the corresponding anion (SbF6−, AsF6−, or BF4−) rsc.org. The 1:2 adduct with SbF5 is considered to be Sn(SbF6)2 rsc.org.

The table below provides examples of adducts formed from the reaction of tin(II) fluoride with Lewis acids and bases.

Reactant TypeReactantAdduct/ProductReference
Lewis BaseTrimethylamine(CH3)3NSnF2, [(CH3)3N]2SnF2 wikipedia.org
Lewis BaseDimethylsulfoxide(CH3)2SO·SnF2 wikipedia.org
Lewis Base2,2′-Bipyridine[SnF(2,2′-bipy)]2SnF6 rsc.orgsemanticscholar.org
Lewis AcidAntimony Pentafluoride (SbF5)SnF2·SbF5, SnF2·2SbF5 rsc.org
Lewis AcidArsenic Pentafluoride (AsF5)SnF2·AsF5 rsc.org
Lewis AcidBoron Trifluoride (BF3)SnF2·BF3 rsc.org

Redox Chemistry of Tin(II) and Tin(IV) Fluorides

The redox chemistry of tin fluorides is primarily centered on the interconversion between the +2 and +4 oxidation states of tin.

Oxidation of Tin(II) Fluoride: Tin(II) fluoride is a reducing agent, with a standard reduction potential of E° (SnIV/ SnII) = +0.15 V wikipedia.org. Solutions of SnF2 in hydrofluoric acid are readily oxidized by various oxidizing agents, including oxygen (O2), sulfur dioxide (SO2), or fluorine (F2), to produce the mixed-valence compound Sn3F8 wikipedia.org. This compound contains both Sn(II) and Sn(IV) and lacks Sn-Sn bonds wikipedia.org.

Aqueous solutions of SnF2 are susceptible to oxidation by atmospheric oxygen, leading to the formation of insoluble Sn(IV) precipitates wikipedia.org. Mössbauer spectroscopy studies on frozen samples have suggested that O2 is the oxidizing species wikipedia.org. This surface oxidation can lead to the formation of a thin, amorphous layer of tin(IV) oxide (SnO2) on the surface of SnF2 particles iaea.org. This SnO2 layer can have a passivating effect, preventing further oxidation of the bulk material at ambient temperatures iaea.org.

Reduction of Tin(IV) Fluoride: While tin(IV) is the more stable oxidation state for tin, tin(IV) fluoride can be reduced under certain conditions libretexts.org. For example, the reaction of tin tetrafluoride with elemental tin can produce tin(II) fluoride through a comproportionation reaction, analogous to the reaction between SnCl4 and Sn to form SnCl2 wikipedia.org.

The following table summarizes key redox reactions involving tin fluorides.

ReactionReactantsOxidizing/Reducing AgentProduct(s)Reference
Oxidation of Sn(II)SnF2 in HFO2, SO2, or F2Sn3F8 wikipedia.org
Oxidation of Sn(II)Aqueous SnF2Atmospheric O2Insoluble Sn(IV) precipitates wikipedia.org
ComproportionationSnF4, Sn-SnF2 wikipedia.org

Hydrolysis and Solvolysis Mechanisms of Tin Fluorides in Non-Aqueous Media

While tin(II) fluoride is readily soluble in water and undergoes hydrolysis, its behavior in non-aqueous media is also of significant interest. In aqueous solutions, SnF2 hydrolyzes to form species such as SnOH+, Sn(OH)2, and Sn(OH)3− at low concentrations, and polynuclear species like Sn2(OH)2^2+^ and Sn3(OH)4^2+^ at higher concentrations wikipedia.org.

In non-aqueous protic solvents, such as alcohols, solvolysis can occur, leading to the formation of alkoxy-fluoride or mixed-ligand complexes. For example, reactions of SnF2 with neutral N- or O-donor ligands are often carried out in methanol rsc.orgsemanticscholar.org. In these reactions, the solvent can potentially participate in the coordination sphere of the tin center.

In aprotic non-aqueous solvents, the reactivity of tin fluorides is influenced by the solvent's coordinating ability and polarity. Attempts to prepare SnF2 adducts with phosphine (B1218219) or diphosphine ligands in acetonitrile (MeCN) were unsuccessful rsc.orgsemanticscholar.org. In dichloromethane (CH2Cl2), complex reactions involving the solvent occurred rsc.orgsemanticscholar.org. This suggests that the choice of non-aqueous solvent is critical and can lead to different reaction pathways.

The fluorolytic sol-gel synthesis is a non-aqueous method for preparing nanoscaled metal fluorides. While this process typically involves the reaction of a metal alkoxide with a fluorinating agent, the principles can be extended to understand the behavior of tin fluorides in non-aqueous systems where fluoride transfer and solvent coordination play crucial roles scispace.com.

Reactions with Oxides, Sulfides, and Other Inorganic Substrates

Tin fluorides can react with a variety of inorganic substrates, including oxides and sulfides. The reaction of fluorine gas with tin, its oxides (SnO and SnO2), and sulfides (SnS and SnS2) has been studied acs.org. These reactions generally lead to the formation of tin(IV) fluoride, as fluorine is a strong oxidizing agent.

Surface oxidation of tin(II) fluoride in the presence of air leads to the formation of a thin layer of tin(IV) oxide iaea.orgresearchgate.net. This indicates a direct reaction between SnF2 and oxygen, an oxide-forming species.

The synthesis of mixed-metal fluorides often involves the reaction of tin fluoride with metal oxides in the presence of a fluoride source like hydrofluoric acid. For example, hydrothermal reactions of metal oxides with HF can be used to synthesize mixed transition metal oxide fluorides northwestern.edu. Although this reference does not specifically mention tin fluoride as a starting material, it illustrates a general route where metal oxides are converted to fluoride-containing species.

Mechanistic Insights into the Formation of Complex Fluoroanions and Other Mixed-Metal Fluorides

The formation of complex fluoroanions and mixed-metal fluorides from tin fluoride is a testament to its ability to act as both a fluoride donor and acceptor.

Formation of Complex Fluoroanions: As discussed in section 6.1, tin(II) fluoride readily accepts fluoride ions to form complex anions such as SnF3− and Sn2F5− wikipedia.org. The formation of the discrete trifluorostannate(II) ion, [SnF3]−, has been confirmed through the reaction of SnF2 with a strong Lewis base in a non-aqueous solvent rsc.orgsemanticscholar.org. The mechanism involves the coordination of the Lewis base to the tin center, which can facilitate the acceptance of a fluoride ion from another SnF2 unit or from the surrounding medium.

Formation of Mixed-Metal Fluorides: Tin(II) fluoride is a key component in the synthesis of high-performance fluoride ion conductors, which are often mixed-metal fluorides witpress.comwitpress.comwitpress.com. The formation of solid solutions like Pb1-xSnxF2 and Ba1-xSnxCl1+yF1-y demonstrates the ability of Sn(II) to substitute for other metal cations in a crystal lattice, even when size and bonding type criteria are not ideally met witpress.com.

The mechanism for the formation of these mixed-metal fluorides can involve solid-state reactions at high temperatures or precipitation from solution. For instance, the synthesis of Pb1-xSnxF2 and BaSnF4 can be carried out under nitrogen in sealed copper tubes at 500 °C witpress.com. The formation of Ca1-xSnxF2 can be achieved by precipitation from an aqueous solution of calcium nitrate and SnF2 witpress.com.

Tin Fluoride in Catalysis: Fundamental Mechanistic Investigations

Tin Fluoride (B91410) as a Lewis Acid Catalyst in Organic Transformations

Both tin(II) and tin(IV) fluorides function as Lewis acids, capable of accepting electron pairs from other molecules to activate them for subsequent reactions. wikipedia.orgwikipedia.org This Lewis acidity is the cornerstone of their catalytic activity in numerous organic syntheses. Tin(IV) fluoride, in particular, is recognized for its role as a catalyst in reactions like the Friedel-Crafts alkylation. chemicalbook.comlookchem.com The tin center in SnF₄ can coordinate with reactants, enhancing their electrophilicity and facilitating bond formation. wikipedia.org Similarly, SnF₂ acts as a Lewis acid, forming complexes with various Lewis bases. wikipedia.org This fundamental property allows tin fluorides to catalyze critical carbon-carbon bond-forming reactions.

Lewis acids are well-established catalysts for cycloaddition and condensation reactions, and tin halides are frequently employed for this purpose. ias.ac.inwikipedia.org While specific studies on tin fluoride are less common than for its chloride counterpart (SnCl₄), the underlying principles of catalysis are analogous. libretexts.orgnih.gov

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is significantly accelerated by Lewis acids. wikipedia.org A tin fluoride catalyst, acting as a Lewis acid, coordinates to the dienophile (often an α,β-unsaturated carbonyl compound). This coordination has two primary effects:

Lowering the LUMO Energy: Traditionally, it was believed that the Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, reducing the HOMO-LUMO energy gap between the diene and dienophile and accelerating the reaction. ias.ac.in

Reducing Pauli Repulsion: More recent quantum chemical studies suggest a different primary mechanism. The Lewis acid polarizes the dienophile's π-system, drawing electron density away from the reacting C=C double bond. This reduction in electron density diminishes the destabilizing Pauli repulsion between the electron clouds of the diene and dienophile in the transition state, thereby lowering the activation energy. wikipedia.orgnih.gov

For example, tin(IV) chloride has proven to be a highly effective catalyst for enhancing the rate and selectivity of Diels-Alder reactions. libretexts.orgnih.gov It is expected that SnF₄ operates through a similar mechanism, coordinating to the dienophile to facilitate the cycloaddition.

Aldol (B89426) Reaction: The Mukaiyama aldol addition is a key carbon-carbon bond-forming reaction where a silyl (B83357) enol ether reacts with an aldehyde or ketone. organic-chemistry.org This reaction is catalyzed by a Lewis acid, which activates the carbonyl compound. Chiral tin(II) Lewis acids, formed from tin(II) triflate and a chiral diamine, have been used to achieve highly diastereo- and enantioselective aldol-type reactions. msu.eduresearchgate.net

The mechanism proceeds as follows:

The tin fluoride Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

The nucleophilic silyl enol ether then attacks the activated carbonyl carbon.

A subsequent workup step removes the silyl group, yielding the aldol adduct.

The stereochemical outcome of the reaction can be controlled by the nature of the Lewis acid and the reaction conditions, often proceeding through an open transition state. organic-chemistry.orgmsu.edu

Tin(II) catalysts are relevant in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide to form polyesters such as poly(l-lactide) (PLLA). nih.gov Fluoride ions themselves are also known to catalyze polymerization processes, such as the carbonylation polymerization to form polycarbonates and the polymerization of silica (B1680970). researchgate.netresearchgate.net

A notable application is in switchable polymerization catalysis , where a single tin(II) catalyst can orchestrate the polymerization of different monomer types in one reactor. nih.gov For instance, a tin(II) catalyst can facilitate the ring-opening copolymerization (ROCOP) of an epoxide (like propylene (B89431) oxide) and an anhydride (B1165640) (like maleic anhydride) to form a polyester. Once the anhydride is consumed, the same catalyst can then switch to mediate the ROP of l-lactide. This process creates tapered, miscible block copolymers. The catalytic cycle for the ROCOP stage involves the insertion of the anhydride into a tin alkoxide intermediate. Subsequently, the ROP of lactide proceeds via a coordination-insertion mechanism, which is typical for tin(II) alkoxide initiators. nih.gov

Monomer System Catalyst Type Polymerization Type Resulting Polymer Reference
Propylene Oxide / Maleic Anhydride + L-LactideTin(II) CompoundSwitchable ROCOP / ROPTapered Block Copolyester nih.gov
Bis-carbonylimidazolide / DiolCesium FluorideFluoride-Catalyzed Carbonylation PolymerizationPolycarbonate researchgate.net
Sodium Silicate (B1173343) / Phosphoric AcidFluoride IonCatalyzed PolycondensationSilica Gel researchgate.net
TetrafluoroethyleneFree Radical InitiatorFree-Radical PolymerizationPolytetrafluoroethylene (PTFE) wikipedia.org

Role of Fluoride in Enhancing Catalytic Activity and Selectivity

The presence of fluoride is crucial to the catalytic performance of tin-based catalysts. Doping tin oxide (SnO₂) with fluoride ions has been shown to significantly increase both the total surface acidity and the ratio of Brønsted to Lewis acid sites. researchgate.netproquest.com This enhanced acidity directly translates to higher catalytic activity. For example, in the synthesis of 3,4-dihydropyrimidin-2(1H)-one, a fluorine-doped tin oxide catalyst exhibited a maximum yield of 96.5%, attributed to its strong acid sites. researchgate.netproquest.comresearchgate.net

The high electronegativity of fluorine plays a key role. researchgate.net When fluoride is incorporated into a metal oxide lattice or acts as a ligand, it withdraws electron density from the metal center (tin). This inductive effect increases the positive charge on the tin atom, enhancing its Lewis acidity and its ability to activate substrates. In photocatalysis, surface Ti-F bonds on TiO₂ are thought to act as electron-trapping sites due to fluorine's high electronegativity, which can reduce electron-hole recombination and influence reaction pathways. researchgate.net A similar effect can be anticipated for tin-based materials. The strong affinity between silicon and fluorine is thought to be the reason for fluoride's catalytic effect on silica polymerization, where fluorine may increase the coordination number of silicon, facilitating the reaction. researchgate.net

Heterogeneous Catalysis: Active Sites and Surface Mechanisms on Tin Fluoride Catalysts

In heterogeneous catalysis, the reaction occurs at the surface of a solid catalyst. Fluorine-doped tin oxide serves as a prime example of a heterogeneous tin fluoride catalyst. researchgate.netproquest.com These materials are typically prepared by impregnating tin oxide nanoparticles with a fluoride source like hydrofluoric acid (HF), followed by calcination. proquest.com

The active sites on these catalysts are the surface acid sites—both Lewis and Brønsted types. The introduction of fluoride onto the tin oxide surface generates these sites. The mechanism involves the substitution of surface hydroxyl (-OH) groups with fluoride ions. This process increases the surface acidity, creating highly active centers for catalysis. researchgate.net The strength and number of these acid sites can be tuned by adjusting the fluoride loading and the calcination temperature. proquest.com

These solid acid catalysts are robust and can be reused multiple times without a significant loss of activity, a key advantage of heterogeneous systems. researchgate.netresearchgate.net Nanoscale metal fluorides, prepared via methods like fluorolytic sol-gel synthesis, can exhibit extremely high surface areas and a large number of coordinatively unsaturated Lewis acidic surface sites, making them highly effective heterogeneous catalysts. rsc.orgrsc.org

Homogeneous Catalysis: Ligand Design and Speciation of Active Tin Fluoride Species

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For tin fluoride, this typically involves soluble complexes in an appropriate solvent. Tin(II) fluoride is known to act as a Lewis acid and form complexes with various ligands, such as trimethylamine (B31210) and dimethylsulfoxide. wikipedia.org In fluoride-containing solutions, it can form complex anions like SnF₃⁻ and Sn₂F₅⁻. wikipedia.org

The design of ligands is critical for controlling the activity and selectivity of homogeneous catalysts. researchgate.net For tin-based Lewis acid catalysis, ligands can modulate the electronic and steric properties of the tin center. For instance, in the development of chiral tin(II) Lewis acids for asymmetric aldol reactions, chiral diamines derived from proline are used as ligands. msu.edu These chiral ligands create a specific asymmetric environment around the tin(II) center, which directs the stereochemical outcome of the reaction, leading to high enantioselectivity. researchgate.net

Photocatalytic and Electrocatalytic Applications Involving Tin Fluoride

While research into the photocatalytic and electrocatalytic applications of pure tin fluoride is limited, studies on fluorine-doped tin oxide (FTO) and related materials provide significant insights.

Photocatalysis: Some tin-containing catalysts exhibit good photocatalytic properties for degrading pollutants. alfachemic.com Doping wide-bandgap semiconductors like TiO₂ with fluoride has been shown to enhance photocatalytic activity. researchgate.netmdpi.com The fluoride ions can act as surface trapping sites, reducing the recombination of photogenerated electron-hole pairs and thereby increasing the quantum efficiency of the photocatalytic process. researchgate.net It is plausible that fluorine-doped tin dioxide (SnO₂) could function similarly, as SnO₂ is also a semiconductor used in photocatalysis.

Electrocatalysis: Fluorine-doped tin oxide is a well-known transparent conducting oxide used as an electrode material. Recent studies have explored its potential as a stable catalyst support for water electrolysis. researchgate.net Ab-initio calculations suggest that FTO is a promising candidate, with fluorine doping increasing the density of electronic states at the Fermi level, which is beneficial for electronic conductivity. researchgate.net In the context of all-vanadium redox flow batteries, tin nanoparticles electrodeposited on carbon felt electrodes have shown excellent electrocatalytic effects, significantly accelerating the charge transfer process for the V³⁺/V²⁺ redox couple. rsc.org While this example involves elemental tin, it highlights the electrocatalytic potential of tin-based materials. Additionally, metal tin fluorides like PbSnF₄ and BaSnF₄ are being investigated as solid electrolytes for all-solid-state fluoride-ion batteries due to their high fluoride ion conductivity. researchgate.net

Regeneration and Deactivation Mechanisms of Tin Fluoride Catalysts

The long-term stability and potential for regeneration are critical factors in the industrial viability of any heterogeneous catalyst. For catalysts based on tin fluoride, performance can degrade over time due to a variety of chemical and physical processes. Understanding these deactivation mechanisms is essential for developing effective regeneration strategies to restore catalytic activity and prolong the catalyst's operational life. Deactivation is generally categorized into chemical, thermal, and mechanical mechanisms, which can manifest as poisoning, fouling, or thermal degradation. researchgate.netmdpi.com

The primary causes of deactivation in tin fluoride and related solid acid catalysts often involve the deposition of carbonaceous materials, known as coke or humins, on the catalyst surface. researchgate.netmdpi.com The strong acid sites, which are crucial for catalytic activity, can also promote side reactions that lead to the formation of these high-molecular-weight byproducts. mdpi.com These deposits can physically block access to active sites and clog the catalyst's pores, leading to a significant drop in activity.

Thermal degradation, particularly sintering, is another potential pathway for deactivation. This process involves the agglomeration of smaller catalyst particles into larger ones at elevated temperatures, resulting in a loss of active surface area. researchgate.net The regeneration process itself, if not carefully controlled, can sometimes contribute to thermal degradation.

Deactivation Pathways

Fouling by Coke Deposition: This is one of the most common deactivation mechanisms for solid acid catalysts. researchgate.net During organic transformations, non-volatile, carbon-rich compounds can form and deposit on the catalyst. This process is influenced by factors such as reaction temperature and the strength of the catalyst's acid sites. mdpi.com The accumulation of this "coke" physically obstructs the active catalytic centers and can block the micropores and mesopores of the catalyst support, hindering the transport of reactants and products. researchgate.net

Sintering: At high reaction or regeneration temperatures, the crystallites that form the catalyst can migrate and coalesce, leading to a decrease in the active surface area and, consequently, a lower number of accessible active sites. researchgate.net While tin is sometimes added to other catalysts to help minimize sintering, the tin fluoride species itself can be susceptible to thermal degradation under harsh conditions. nih.gov

Chemical Transformation and Leaching: The chemical nature of the active sites can be altered during the reaction. For tin(II) fluoride, hydrolysis is a potential concern if water is present in the feedstock or produced during the reaction. wikipedia.org Aqueous solutions of SnF₂ are known to hydrolyze, which could lead to the formation of less active tin oxides or oxyfluorides on the catalyst surface. wikipedia.orgrsc.org Furthermore, the leaching of active components, such as fluoride ions, from the catalyst support into the reaction medium can lead to an irreversible loss of acidity and catalytic activity. researchgate.net

Table 1: Common Deactivation Mechanisms for Heterogeneous Catalysts

Deactivation Mechanism Description Primary Effect on Catalyst
Fouling (Coking) Deposition of carbonaceous materials (coke) on the catalyst surface and within pores. researchgate.net Physical blockage of active sites and pores, leading to reduced activity and selectivity. researchgate.net
Thermal Degradation (Sintering) Agglomeration of catalyst particles at high temperatures, causing a reduction in active surface area. researchgate.netmdpi.com Loss of active sites, resulting in decreased catalytic activity.
Poisoning Strong chemisorption of impurities from the feedstock onto active sites, rendering them inactive. researchgate.net Loss of active sites and potential changes in selectivity.
Leaching Dissolution of the active phase or promoter into the reaction medium. researchgate.net Irreversible loss of active components and catalytic activity.

Regeneration Strategies

The goal of regeneration is to remove the substances causing deactivation and restore the catalyst's original activity and selectivity. The choice of method depends on the nature of the deactivation.

Oxidative Regeneration (Calcination): This is the most common technique for removing coke deposits. researchgate.net The deactivated catalyst is treated in a controlled flow of an oxidizing gas, typically air or a diluted oxygen mixture, at elevated temperatures. This process burns off the carbonaceous deposits as carbon dioxide and water. The temperature must be carefully controlled to ensure complete coke removal without causing thermal damage (sintering) to the catalyst. nih.gov In bimetallic systems containing tin, such as Pt-Sn, oxidative treatments followed by a reduction step have been shown to effectively redisperse the active metal phase, with tin playing a crucial role in anchoring and stabilizing the metal particles. nih.gov

Solvent Washing: For deactivation caused by soluble organic species or precursors to coke (humins), washing the catalyst with an appropriate organic solvent can be an effective regeneration method. researchgate.net This technique is generally performed under milder conditions than calcination and can prevent thermal degradation.

Chemical Treatment: In cases where deactivation is due to specific chemical poisoning or surface modification, a targeted chemical treatment may be necessary. For instance, if hydrolysis has occurred, a re-fluorination step might be explored to restore the catalyst's original surface chemistry, although this is a more complex process.

Table 2: Illustrative Multi-Step Regeneration Protocol for a Tin-Containing Catalyst

Step Process Purpose Example Condition Reference
1 Oxidative Treatment Removal of deposited coke by combustion. Heat in O₂/He mixture at 600 °C for 1 hour. nih.gov
2 Reduction Reactivation of the metallic phase (if applicable) and removal of surface oxides formed during oxidation. Treat with H₂ at 600 °C for 45 minutes. nih.gov

This table provides a general example based on tin-promoted catalysts; specific conditions must be optimized for each unique tin fluoride catalyst system and the specific deactivation cause. nih.gov The successful regeneration of a catalyst over multiple cycles is a key indicator of its robustness and economic feasibility for industrial applications. Research on fluorine-doped tin oxide catalysts has shown that they can be reused several times with no significant loss of activity, indicating good stability under certain reaction conditions. researchgate.net

Interactions of Tin Fluoride with Inorganic Matrices and Surfaces

Adsorption and Desorption Phenomena on Metal Oxide Surfaces (e.g., TiO₂, Al₂O₃)

The adsorption and desorption of tin fluoride (B91410) species on metal oxide surfaces are critical for applications ranging from photocatalysis to dental treatments. The nature of this interaction is influenced by the properties of both the tin fluoride species in solution and the metal oxide surface.

Studies on titanium dioxide (TiO₂) have shown that fluoride ions, including those from tin fluoride, can adsorb onto the surface. nih.govtandfonline.com The adsorption process is often pH-dependent, with increased adsorption typically observed at lower pH values. This is attributed to the surface charge of the metal oxide; at lower pH, the surface is more positively charged, attracting the negatively charged fluoride ions. nih.gov The adsorption of fluoride on TiO₂ can follow a pseudo-second-order kinetics model, suggesting a chemisorption process. nih.gov The Langmuir isotherm model has also been successfully applied to describe the adsorption equilibrium, indicating a monolayer adsorption process. tandfonline.com The presence of fluoride on the TiO₂ surface can significantly alter its photocatalytic activity by affecting interfacial electron transfer processes. acs.orgresearchgate.net

Similarly, the interaction of fluoride with aluminum oxide (Al₂O₃) is an important area of study. While specific data on tin fluoride adsorption on Al₂O₃ is limited in the provided search results, the general principles of fluoride adsorption on metal oxides can be applied. The surface hydroxyl groups on Al₂O₃ are expected to play a crucial role in the adsorption process, likely through ligand exchange with fluoride ions. The pH of the solution and the ionic strength are also expected to be key factors influencing the extent of adsorption.

The addition of tin fluoride to metal oxides can also influence their electronic properties. For instance, in the context of perovskite solar cells, the addition of SnF₂ to a titanium dioxide (TiO₂) substrate was found to improve the coverage of the perovskite layer and suppress the oxidation of Sn(II) to Sn(IV). acs.org

Mechanisms of Interaction with Silicate (B1173343) and Phosphate (B84403) Minerals

The interaction of tin fluoride with silicate and phosphate minerals is particularly relevant to its application in dentistry, where the primary mineral component of teeth is hydroxyapatite (B223615), a calcium phosphate mineral.

When tin fluoride interacts with hydroxyapatite, a complex series of reactions occurs. It is not a simple ionic exchange. Instead, various tin-fluoride species in the aqueous solution interact with the mineral surface. cas.cznih.gov Studies have shown that the SnF⁺ ion is taken up by hydroxyapatite. cas.czresearchgate.net This uptake can lead to the formation of new, more acid-resistant mineral phases on the tooth surface. stackexchange.com One of the proposed reaction products is stannous trifluorophosphate (Sn₃F₃PO₄). stackexchange.com Other studies have suggested the formation of Sn₂(OH)PO₄ and Ca(SnF₃)₂. nih.gov

The interaction is not limited to the formation of new crystalline phases. Adsorption of tin-containing species onto the hydroxyapatite surface is also a key mechanism. cas.czresearchgate.net This surface layer can act as a barrier, protecting the underlying mineral from acid attack. nih.gov The effectiveness of tin fluoride has been attributed to the combined action of fluoride ions promoting remineralization and the toxic effect of tin ions on oral bacteria. cas.cznih.gov

The interaction with silicate minerals is less documented in the context of tin fluoride. However, based on the reactivity of fluoride with silicates, it can be inferred that tin fluoride solutions could lead to the dissolution of silicate minerals, especially under acidic conditions, with the formation of hexafluorosilicate (B96646) ions ([SiF₆]²⁻). The tin ions would likely interact with the silicate surface, potentially forming tin silicate complexes.

Surface Modification and Functionalization using Tin Fluoride

Tin fluoride and fluorine-doped tin oxide (FTO) are utilized for modifying and functionalizing various inorganic surfaces, which is crucial for applications in electronics, photocatalysis, and sensing. acs.orgnih.govresearchgate.net

Electrochemical grafting of aryl diazonium cations onto FTO surfaces is a method to introduce chemical functionality. acs.orgnih.gov This process allows for the creation of organic layers on the FTO surface, which can then be further modified for specific applications, such as biosensing. acs.org The degree of surface modification can be controlled by the number of cyclic voltammetry scans performed during the grafting process. acs.org

Fluorine doping of tin oxide (SnO₂) itself is a form of surface and bulk modification that dramatically alters its properties, leading to transparent conductive oxides (TCOs) like FTO. nih.gov The functionalization of FTO surfaces can also be achieved through "click chemistry," for example, by attaching tin(IV) porphyrin molecules to the surface. worldscientific.com This type of modification can alter the electrochemical properties of the FTO. worldscientific.com

Furthermore, the introduction of fluoride ions to the surface of SnO₂ nanocomposites has been shown to enhance their photocatalytic activity for the degradation of organic dyes. nih.gov The adsorption of fluoride ions alters the surface characteristics of SnO₂, promoting the generation of highly reactive hydroxyl radicals. nih.gov

Formation of Interfacial Layers and Heterostructures

The formation of well-defined interfacial layers and heterostructures involving tin fluoride is critical for the performance of various electronic and optoelectronic devices.

In perovskite solar cells, tin fluoride is often used as an additive to improve the quality and stability of the perovskite absorber layer. uonbi.ac.keresearchgate.net It can interact with other components to form complex double salts, such as Sn(H₂PO₂)₂·SnF₂, which passivate the grain boundaries and surface of the absorber film. uonbi.ac.ke This passivation layer protects the perovskite from degradation by moisture and oxygen. uonbi.ac.ke

Fluorine-doped tin oxide (FTO) is a widely used transparent conductive oxide that forms a heterojunction with other semiconductor materials. For instance, FTO/Porous Silicon (PS)/p-Si heterojunctions have been fabricated for use as photodetectors. researchgate.net In this structure, the FTO layer acts as a transparent top electrode, and the interface between FTO and porous silicon plays a crucial role in the device's performance. researchgate.net The electrical characteristics of such heterojunctions, including barrier height and built-in voltage, are determined by the properties of this interface. researchgate.net

Interfacial layers can also be intentionally created to improve the performance of organic solar cells. For example, an ultrathin layer of strontium fluoride (SrF₂) can be deposited on a zinc oxide (ZnO) electron transport layer to improve the interface characteristics in inverted polymer solar cells. bohrium.com Similarly, the interaction between different layers in a tandem solar cell, which can include FTO and other metal oxides, is critical for achieving high efficiency. d-nb.info

Electrochemistry of Tin Fluoride at Solid-Liquid Interfaces

The electrochemical behavior of tin fluoride at solid-liquid interfaces is a key aspect of its application in areas like electroplating and energy storage, as well as in understanding its surface interactions. Cyclic voltammetry (CV) is a powerful technique used to investigate these electrochemical processes. uctm.eduepa.govosti.gov

Studies using cyclic voltammetry have been conducted to understand the kinetics of tin deposition from fluoride-containing electrolytes. uctm.edu These studies can reveal the potentials at which reduction and oxidation of tin species occur, as well as the influence of other ions in the electrolyte on the deposition process. For example, in a fluoride-chloride electrolyte, the addition of ammonium (B1175870) rhodanide (NH₄SCN) was found to favor the alloying of tin with cobalt or nickel. uctm.edu

The electrochemical behavior of ions in the plating solution for tin-free steel (TFS), which contains fluoride ions, has been investigated using CV. epa.govscientific.net These studies show that fluoride ions can significantly alter the cyclic voltammograms of other components in the solution, such as chromium ions, by affecting their oxidation and reduction processes. epa.govscientific.net

Furthermore, cyclic voltammetry has been used to study the reactions at the interface of a fluoride-selective electrode membrane (LaF₃:Eu²⁺) with various metals, including tin. osti.gov This research demonstrates that the ionization and discharge of metals at this interface involve the mobile fluoride ions within the membrane. osti.gov

The electrochemical functionalization of fluorine-doped tin oxide (FTO) surfaces also relies on understanding the electrochemistry at the solid-liquid interface. The grafting of molecules onto the FTO surface is an electrochemical process that can be monitored and controlled using techniques like cyclic voltammetry. acs.orgvu.lt

Advanced Material Science Applications of Tin Fluoride Focus on Fundamental Contribution of Fluorine

Integration of Tin Fluoride (B91410) in Hybrid Organic-Inorganic Materials

Synthesis and Characterization of Perovskite Structures Containing Tin Fluoride

The incorporation of tin(II) fluoride (SnF₂) has become an indispensable strategy in the synthesis of tin-based and mixed lead-tin halide perovskites, primarily for optoelectronic applications like solar cells. Its addition during the synthesis process, typically in the precursor solution, addresses the inherent instability of tin(II) (Sn²⁺), which is prone to oxidation to tin(IV) (Sn⁴⁺). This oxidation is a major cause of degradation and poor performance in tin-based perovskite devices. wikipedia.orgsupertandem.eu

Research has shown that SnF₂ plays multiple roles in the formation of high-quality perovskite thin films. It acts as a reducing agent or an antioxidant, effectively suppressing the formation of Sn⁴⁺ during film crystallization and operation. supertandem.eu The introduction of SnF₂ into the precursor solution has been found to modulate the perovskite grain topography and crystal structure. For instance, in mixed tin-lead perovskite films of (FASnI₃)₀.₆(MAPbI₃)₀.₄, the addition of up to 15 mol% SnF₂ was found to retain the material's crystallinity without a noticeable shift in X-ray diffraction (XRD) peaks. supertandem.eu

Characterization of these films reveals the significant impact of SnF₂ on their optoelectronic properties. The photoluminescence quantum yield (PLQY) of Pb-Sn perovskite films has been shown to increase with the addition of SnF₂ up to an optimal concentration, after which the performance may decline. This trend is attributed to the effective suppression of non-radiative recombination centers, which are often associated with Sn⁴⁺ species and tin vacancies. supertandem.eu Advanced characterization techniques, such as time-of-flight secondary ion mass spectrometry (ToF-SIMS), have been used to map the spatial distribution of fluoride ions. These studies have revealed that at low concentrations, fluoride ions tend to segregate at the buried interface between the perovskite and the hole transport layer. At higher concentrations, fluoride enrichment is observed at both the top and bottom interfaces of the perovskite film. supertandem.eu

Furthermore, the chemical state of fluorine within the perovskite structure is a subject of detailed investigation. It has been observed that SnF₂ can undergo a chemical transformation, forming a fluorinated oxy-phase on the perovskite film surface due to rapid oxidation upon exposure to the environment. researchgate.net This highlights the complex role of the fluoride component, which not only prevents tin oxidation but also actively participates in the surface chemistry of the film.

Precursor AdditiveOptimal Concentration (mol%)Effect on Photoluminescence Quantum Yield (PLQY)Key Observation
Tin(II) Fluoride (SnF₂)10 mol%Increased PLQYPeak performance attributed to suppression of Sn oxidation and reduction of non-radiative recombination. supertandem.eu
Tin(II) Fluoride (SnF₂)> 10 mol%Decreased PLQYHigher concentrations can impair device performance by negatively affecting other parameters. supertandem.eu

Role of Sn-F Bonds in Material Stability and Electronic Properties

The fundamental contribution of fluorine, through the formation and influence of Sn-F bonds, is critical to enhancing the stability and modulating the electronic properties of tin-containing perovskites. The primary role of SnF₂ is to mitigate the formation of tin vacancies (Vₛₙ) and suppress the oxidation of Sn²⁺ to Sn⁴⁺. The presence of Sn⁴⁺ creates deep-level defects within the band structure, which act as non-radiative recombination centers for charge carriers, thereby limiting device efficiency. wikipedia.org

From an electronic standpoint, the addition of SnF₂ influences the material's doping characteristics. The oxidation of Sn²⁺ to Sn⁴⁺ inherently p-dopes the material, often leading to an excessively high background carrier concentration. By suppressing this oxidation, the fluoride additive helps to control the self-doping mechanism, bringing the material closer to an intrinsic semiconductor state, which is beneficial for photovoltaic applications. researchgate.net Investigations into the electronic structure have shown that the presence of fluoride can alter the energy levels at the interfaces. For example, the accumulation of F⁻ ions at the perovskite/transport layer interfaces can modify the local electronic environment, potentially improving band alignment and facilitating more efficient charge extraction. supertandem.eu

FeatureRole of Sn-F Bonds / Fluorine PresenceImpact on Material Properties
Defect Passivation F⁻ ions segregate at grain boundaries and interfaces.Reduces charge carrier trapping and non-radiative recombination. researchgate.net
Oxidation Suppression Stabilizes the Sn²⁺ oxidation state.Prevents the formation of Sn⁴⁺, which creates deep-level defects. wikipedia.org
Electronic Doping Control Mitigates unintentional p-doping from Sn⁴⁺.Lowers background carrier concentration, improving electronic properties for solar cells. researchgate.net
Structural Stability May fill tin vacancies and modify the lattice.Enhances the overall robustness of the perovskite crystal structure. supertandem.eu

Exploration of Quantum Phenomena in Low-Dimensional Tin Fluoride Systems

The study of quantum phenomena in low-dimensional systems, such as quantum dots (0D), nanowires (1D), and nanosheets (2D), is a forefront area in material science. In these systems, when the dimensions of a material become comparable to the electron's de Broglie wavelength, quantum confinement effects emerge, leading to discrete energy levels and size-dependent electronic and optical properties. i-proclaim.my

Direct experimental research focused specifically on quantum phenomena in low-dimensional systems composed purely of tin fluoride (e.g., SnF₂ quantum dots or nanowires) is not widely reported in scientific literature, suggesting it is a nascent or largely theoretical field of exploration. However, the principles of quantum confinement observed in other tin-based nanostructures can provide a conceptual basis for the potential properties of low-dimensional tin fluoride. For example, studies on tin (Sn) and tin sulfide (B99878) (SnS) nanocrystals have demonstrated significant bandgap widening as the particle size decreases, a hallmark of quantum confinement. i-proclaim.myresearchgate.net

While dedicated SnF₂ nanostructures are not extensively studied, fluorine plays a role in related low-dimensional materials. In the context of perovskites, treatments can form electrically resistive low-dimensional barrier layers at the surface, which passivate defects and reduce recombination. researchgate.net Additionally, zero-dimensional (0D) structures, which can be considered quantum dots, have been synthesized in the form of alkali tin dihalide compounds like Cs₃Sn₃F₂Cl₇, which contain [Sn₂F₂Cl₄]²⁻ clusters. americanelements.com These complex structures highlight the possibility of creating confined tin-fluoride-containing units, though their quantum phenomena have yet to be fully explored. The synthesis of other tin-based nanowires, such as those made of tin dioxide (SnO₂), is well-established, indicating that pathways to one-dimensional tin-based nanostructures exist. researchgate.net Future research may extend these synthetic approaches to tin fluoride, potentially opening avenues to investigate its unique quantum-confined properties.

Tin Fluoride as Precursors for Advanced Ceramics and Coatings

Tin(II) fluoride is a versatile precursor in the fabrication of advanced ceramics and functional coatings, valued for its role in forming tin-based compounds with desirable properties. Its applications range from creating transparent conductive oxides to modifying the properties of ceramic glazes.

One of the most significant applications is in the synthesis of fluorine-doped tin oxide (FTO), a transparent conductive oxide (TCO) that is critical for devices such as solar cells, flat-panel displays, and heated glass. While other precursors like tin tetrachloride are often used in chemical vapor deposition (CVD) processes for FTO, tin fluoride can also serve as a source for both tin and the fluorine dopant. The fluorine dopant substitutes for oxygen in the tin dioxide (SnO₂) lattice, creating n-type charge carriers and significantly increasing the material's electrical conductivity while maintaining high optical transparency.

In the realm of advanced ceramics, SnF₂ is used as a precursor for synthesizing mixed-metal oxide nanocomposites. For example, it has been employed in the layer-by-layer ionic deposition of tin-tungsten oxide (SnₓWᵧO₂) films. rsc.org In these processes, an aqueous solution of SnF₂ serves as the cationic precursor, which reacts with an anionic tungsten-containing precursor to form a mixed-oxide thin film. These nanocomposite films exhibit semiconductor properties and have potential applications in gas sensing. rsc.org

Application AreaRole of Tin Fluoride (SnF₂)Resulting Material/ProductKey Function of Fluorine
Transparent Coatings Precursor for tin and fluorineFluorine-Doped Tin Oxide (FTO)Acts as an n-type dopant, increasing electrical conductivity.
Mixed-Oxide Films Cationic precursor solutionTin-Tungsten Oxide (SnₓWᵧO₂) NanocompositesFacilitates the formation of the mixed-oxide structure. rsc.org
Ceramic Glazes Fluxing agentGlazed CeramicsLowers the melting temperature of the glaze.
Thin Film Deposition Evaporation source materialOptical and Protective CoatingsComponent of the deposited high-purity film. samaterials.com

Environmental Chemistry and Geochemistry of Tin Fluoride

Speciation and Transformation of Tin Fluoride (B91410) in Aqueous Environments

Tin(II) fluoride (SnF₂) undergoes a series of complex speciation and transformation reactions when it comes into contact with aqueous environments. The primary process governing its fate is hydrolysis. The extent of hydrolysis and the nature of the resulting species are highly dependent on the concentration of tin(II) fluoride and the pH of the solution.

In dilute aqueous solutions, the hydrolysis of SnF₂ leads to the formation of mononuclear hydroxo complexes. The predominant species formed under these conditions include SnOH⁺, Sn(OH)₂, and Sn(OH)₃⁻. As the concentration of tin(II) fluoride increases, the formation of polynuclear species becomes more favorable. These include complexes such as Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺. mdpi.com

The presence of fluoride ions in the solution, either from the dissolution of SnF₂ or from other sources, leads to the formation of various tin-fluoride complexes. Spectroscopic studies have confirmed the existence of species such as SnF⁺, SnF₂⁰ (aqueous), and SnF₃⁻. cdc.gov In solutions with a higher fluoride ion concentration, more complex polynuclear fluoride species like Sn₂F₅⁻ can also form. wikipedia.org The interaction with water molecules can also lead to the formation of aquated complexes like SnF₂(OH₂). wikipedia.org

A significant transformation that tin(II) fluoride undergoes in aqueous environments is oxidation. Tin(II) is readily oxidized to the more stable tin(IV) state, particularly in the presence of dissolved oxygen. This oxidation process results in the formation of insoluble tin(IV) precipitates, such as SnO₂. mdpi.com Mössbauer spectroscopy studies have indicated that molecular oxygen is a key oxidizing agent in this process. wikipedia.org

Furthermore, under conditions of high concentration in aqueous solutions, the hydrolysis of SnF₂ can lead to the formation of crystalline tin(II) oxyfluoride compounds, such as Sn₄OF₆. researchgate.net This highlights the intricate interplay between hydrolysis and complexation in determining the ultimate fate of tin fluoride in water.

The speciation of tin(II) fluoride in an aqueous environment is a dynamic process influenced by concentration, pH, and the presence of other ions. The key transformations include hydrolysis to form monomeric and polymeric hydroxy complexes, complexation with fluoride ions to form various tin-fluoride species, and oxidation to form insoluble tin(IV) compounds.

Sorption and Desorption of Tin Fluoride Species in Soils and Sediments

The interaction of tin fluoride species with soils and sediments is a critical aspect of their environmental chemistry, governing their mobility and bioavailability. Both tin and fluoride ions exhibit distinct sorption behaviors that are influenced by the physicochemical properties of the soil and sediment.

Fluoride Sorption and Desorption:

The sorption of fluoride in soils is significantly dependent on pH. Adsorption is generally stronger in acidic to slightly acidic conditions (pH 5.5-6.5). koreascience.kr In this pH range, fluoride can replace hydroxyl groups on the surfaces of minerals, a process known as ligand exchange. The primary minerals involved in fluoride sorption are those with abundant surface hydroxyl groups, such as gibbsite (Al(OH)₃) and clay minerals like kaolinite (B1170537) and halloysite. osti.gov Iron oxides also play a role in fluoride adsorption. fluorideresearch.org

The desorption of fluoride, and thus its increased mobility, is favored under alkaline conditions. At higher pH, the increased concentration of hydroxide (B78521) ions (OH⁻) competes with fluoride ions for sorption sites, leading to the release of fluoride into the soil solution. nih.gov

Tin Sorption and Desorption:

Inorganic tin species, both Sn(II) and Sn(IV), generally exhibit low mobility in soils and sediments due to their strong tendency to bind to soil particles. cdc.gov Tin cations can be adsorbed onto negatively charged surfaces of clay minerals and organic matter. The primary mechanism for tin retention in soils is its binding to soil organic matter and its precipitation as insoluble oxides and hydroxides. cdc.gov

The speciation of tin significantly influences its sorption behavior. Sn(IV) is generally less mobile than Sn(II) due to the formation of highly insoluble SnO₂. The sorption of tin is also influenced by the pH of the soil, with higher sorption generally observed at higher pH values where hydrolysis and precipitation are more prevalent.

Sorption of Tin Fluoride Species:

The desorption of tin fluoride species would be favored in environments where conditions promote the desorption of both tin and fluoride. For instance, in alkaline soils, fluoride desorption is enhanced. However, the low solubility of tin hydroxides at high pH would likely limit the mobility of tin, even if fluoride is released.

The following table summarizes the key factors influencing the sorption of tin and fluoride in soils and sediments:

FactorInfluence on Fluoride SorptionInfluence on Tin Sorption
pH Higher in acidic to neutral conditionsGenerally higher at neutral to alkaline pH
Clay Content Higher sorption due to surface hydroxyl groupsHigher sorption due to cation exchange and surface complexation
Organic Matter Can compete with fluoride for sorption sitesHigh affinity, leading to strong sorption
Presence of Al/Fe Oxides Significant sorption through ligand exchangeStrong sorption through surface complexation

Biogeochemical Cycling of Fluorine and Tin in Natural Systems (Focus on non-biological transformation)

The biogeochemical cycles of fluorine and tin are complex, involving transfers between the lithosphere, hydrosphere, atmosphere, and biosphere. This section will focus on the non-biological transformations that are key to their environmental fate.

Fluorine Cycle (Non-biological aspects):

The primary natural source of fluorine to the environment is the weathering of fluoride-containing minerals in rocks and soils, such as fluorite (CaF₂) and fluorapatite (B74983) (Ca₅(PO₄)₃F). ijcmas.com Volcanic activity is another significant natural source, releasing hydrogen fluoride (HF) and other fluorine compounds into the atmosphere. ilo.org

Once in the hydrosphere, fluoride exists predominantly as the F⁻ ion. Its concentration in natural waters is controlled by the solubility of fluoride minerals and by sorption-desorption processes with soils and sediments. In the atmosphere, fluoride can be transported as gaseous compounds or associated with particulate matter. Atmospheric deposition, through both wet (rain, snow) and dry processes, returns fluoride to the Earth's surface. ijcmas.com

Tin Cycle (Non-biological aspects):

The main natural source of tin is the weathering of tin-bearing minerals, with cassiterite (SnO₂) being the most common. researchgate.net Tin is generally considered to be a relatively immobile element in the environment. cdc.gov

In aquatic systems, the non-biological transformations of tin are primarily driven by oxidation-reduction reactions, ligand exchange, and precipitation. cdc.gov Sn(II) can be oxidized to the more stable Sn(IV) state, which readily precipitates as highly insoluble tin(IV) oxide (SnO₂). wikipedia.org This process significantly limits the mobility of tin in most natural waters.

Tin can also form complexes with various inorganic ligands present in natural waters, such as hydroxide and chloride ions. The formation of these complexes can influence the solubility and transport of tin. In soils and sediments, tin is strongly associated with particulate matter, further limiting its mobility. cdc.gov

The following table outlines the major non-biological transformations of fluorine and tin in natural systems:

ElementMajor Non-biological TransformationsEnvironmental Significance
Fluorine - Weathering of fluoride-containing minerals- Volcanic emissions- Atmospheric deposition- Sorption/desorption on soils and sediments- Primary source of fluoride to the environment- Controls fluoride concentrations in natural waters- Atmospheric transport and deposition
Tin - Weathering of tin-containing minerals- Oxidation of Sn(II) to Sn(IV)- Precipitation of SnO₂- Complexation with inorganic ligands- Sorption to soils and sediments- Primary source of tin to the environment- Limits the mobility of tin in aqueous systems- Influences the speciation and bioavailability of tin- Leads to the accumulation of tin in soils and sediments

Formation and Stability of Tin Fluoride Complexes in Natural Waters

In natural waters, the presence of fluoride ions can lead to the formation of various stable complexes with tin(II). The formation and stability of these complexes are crucial in determining the speciation, mobility, and bioavailability of tin in the aquatic environment.

The primary tin(II)-fluoride complexes that have been identified in aqueous solutions are SnF⁺, SnF₂⁰ (aqueous), and SnF₃⁻. cdc.gov The relative abundance of these species is dependent on the concentration of both tin(II) and fluoride ions, as well as the pH of the water.

The formation of these complexes can be represented by the following equilibrium reactions:

Sn²⁺ + F⁻ ⇌ SnF⁺

Sn²⁺ + 2F⁻ ⇌ SnF₂⁰

Sn²⁺ + 3F⁻ ⇌ SnF₃⁻

The stability of these complexes is described by their stability constants (β). While specific values can vary depending on the experimental conditions (e.g., ionic strength, temperature), the formation of these complexes is significant even at low fluoride concentrations. The formation of these complexes can increase the total dissolved tin concentration in waters that contain fluoride, as the complexation can prevent the precipitation of less soluble tin hydroxides.

In addition to these simple fluoride complexes, mixed-ligand complexes involving hydroxide ions can also form, such as Sn(OH)F. The formation of such mixed-ligand complexes further complicates the speciation of tin in natural waters.

The stability of tin-fluoride complexes is also influenced by the redox potential of the environment. In oxidizing conditions, Sn(II) can be oxidized to Sn(IV). Sn(IV) can also form stable fluoride complexes, such as SnF₆²⁻, although the low solubility of SnO₂ generally limits the concentration of dissolved Sn(IV) in most natural waters.

The following table provides a summary of the key tin-fluoride complexes formed in natural waters and the factors influencing their stability:

ComplexFormation ReactionFactors Favoring Formation
SnF⁺Sn²⁺ + F⁻ ⇌ SnF⁺Low to moderate fluoride concentrations
SnF₂⁰Sn²⁺ + 2F⁻ ⇌ SnF₂⁰Moderate fluoride concentrations
SnF₃⁻Sn²⁺ + 3F⁻ ⇌ SnF₃⁻High fluoride concentrations
Sn(OH)FSn²⁺ + OH⁻ + F⁻ ⇌ Sn(OH)FPresence of both hydroxide and fluoride ions
SnF₆²⁻Sn⁴⁺ + 6F⁻ ⇌ SnF₆²⁻Oxidizing conditions and high fluoride concentrations

Advanced Analytical Techniques for Environmental Monitoring of Tin Fluoride (Research methods)

The accurate monitoring of tin fluoride in the environment requires advanced analytical techniques capable of determining the total concentrations of tin and fluoride, as well as their different chemical species. This is crucial as the toxicity and mobility of these elements are highly dependent on their speciation.

Fluoride Analysis:

A widely used and reliable method for the determination of fluoride in aqueous samples is the ion-selective electrode (ISE) . ijcmas.com The fluoride ISE is a potentiometric sensor that measures the activity of fluoride ions in a solution. This technique is relatively simple, rapid, and can achieve low detection limits.

For more complex matrices or for the determination of different fluoride species, ion chromatography (IC) is often employed. IC separates different anions based on their interaction with an ion-exchange resin, allowing for the quantification of fluoride even in the presence of interfering ions.

Tin Analysis and Speciation:

The determination of total tin concentrations in environmental samples is typically performed using atomic spectroscopy techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES) . These methods offer high sensitivity and are capable of measuring trace levels of tin.

For the speciation of tin, more sophisticated techniques are required. X-ray absorption near edge spectroscopy (XANES) is a powerful tool for determining the oxidation state of tin (e.g., Sn(II) vs. Sn(IV)) in solid and liquid samples. northwestern.edu This technique provides information on the local chemical environment of the tin atoms.

Another important technique for tin speciation is Mössbauer spectroscopy . This method is particularly sensitive to the chemical environment of tin atoms and can be used to distinguish between different tin compounds and oxidation states. wikipedia.org

Hyphenated techniques, which combine a separation method with a sensitive detector, are also used for tin speciation. For example, high-performance liquid chromatography (HPLC) coupled with ICP-MS can be used to separate and quantify different organotin and inorganic tin species in a sample.

The following table summarizes some of the advanced analytical techniques used for the environmental monitoring of tin and fluoride:

TechniqueAnalyte(s)Information Provided
Ion-Selective Electrode (ISE) FluorideActivity of free fluoride ions
Ion Chromatography (IC) Fluoride and other anionsConcentration of fluoride and separation from interfering ions
ICP-MS / ICP-AES Tin (and other elements)Total elemental concentration
X-ray Absorption Near Edge Spectroscopy (XANES) TinOxidation state and local chemical environment
Mössbauer Spectroscopy TinChemical environment and oxidation state
HPLC-ICP-MS Tin speciesSeparation and quantification of different tin species

Remediation Strategies for Fluoride and Tin Contamination (Focus on chemical principles)

The remediation of sites contaminated with both fluoride and tin requires strategies that can effectively address the distinct chemical properties of each element. The primary chemical principles employed in remediation are precipitation, adsorption, and immobilization.

Fluoride Remediation:

A common and effective method for removing fluoride from water is precipitation . The addition of calcium-containing compounds, such as lime (Ca(OH)₂), leads to the precipitation of insoluble calcium fluoride (CaF₂). uark.edu This process is highly pH-dependent and is most effective under alkaline conditions.

Adsorption is another widely used technique for fluoride removal. Various adsorbent materials have been investigated, including activated alumina, bone char, and clay minerals. uark.edunih.gov The chemical principle behind adsorption is the binding of fluoride ions to the surface of the adsorbent material. For materials like activated alumina, the mechanism involves the exchange of surface hydroxyl groups for fluoride ions. The efficiency of adsorption is influenced by factors such as pH, the surface area of the adsorbent, and the presence of competing anions.

Tin Remediation:

Due to the generally low mobility of tin in soils and sediments, immobilization is often the preferred remediation strategy. This can be achieved by controlling the pH of the soil to promote the precipitation of insoluble tin oxides and hydroxides. For example, increasing the soil pH can enhance the precipitation of Sn(IV) as SnO₂.

In some cases, solidification/stabilization techniques may be employed. This involves mixing the contaminated soil with binding agents, such as cement or pozzolanic materials, to physically encapsulate the tin and reduce its leachability. clu-in.org

Co-remediation of Fluoride and Tin:

For sites contaminated with both fluoride and tin, a combination of remediation strategies may be necessary. For example, adjusting the pH to an alkaline range could simultaneously promote the precipitation of calcium fluoride and the immobilization of tin as hydroxides.

The use of adsorbents that have an affinity for both fluoride and tin cations could also be a viable strategy. For instance, some clay minerals and metal oxides have the capacity to adsorb both anions and cations under certain conditions.

The chemical principles underlying the remediation of fluoride and tin contamination are summarized in the table below:

Remediation StrategyChemical PrincipleTarget Contaminant(s)
Precipitation Formation of an insoluble salt (e.g., CaF₂)Fluoride
Adsorption Binding to the surface of a solid materialFluoride, Tin
Immobilization/Solidification Reducing mobility through chemical precipitation or physical encapsulationTin
pH Adjustment Controlling solubility and speciation to favor precipitation/adsorptionFluoride, Tin

Advanced Analytical Methodologies for Tin Fluoride Research

Electrochemical Techniques for Speciation and Quantification of Tin Fluoride (B91410)

Electrochemical methods offer high sensitivity and the ability to differentiate between various forms of tin and fluoride, making them invaluable for research purposes.

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. For fluoride analysis, a lanthanum fluoride crystal is typically used as the selective membrane. These electrodes are widely employed in dental research to measure fluoride ion release from formulations containing tin fluoride. researchgate.netscience.gov Research has demonstrated the utility of fluoride ISEs in determining the bioavailability of fluoride from various dental products, including those containing tin fluoride, sodium fluoride, and sodium monofluorophosphate. researchgate.net

One of the key advantages of ISEs is their ability to measure the "free" or "active" fluoride ion concentration, which is crucial for understanding its therapeutic efficacy. Studies have utilized fluoride ISEs to monitor the dissolution kinetics of tin fluoride in various solutions, providing insights into its chemical stability and reactivity. kcl.ac.ukkarger.com For instance, research has shown that the measured fluoride activity can be influenced by the sample preparation protocol, highlighting the importance of optimized procedures for accurate quantification in complex matrices like toothpastes. researchgate.net

Table 11.1.1: Comparison of Analytical Parameters for Fluoride Determination using Ion-Selective Electrodes

ParameterValueReference
Limit of Detection0.02 ppm (µg/mL) researchgate.net
Calibration Range1.0 x 10⁻⁴ to 1.0 x 10⁻³ mol L⁻¹ researchgate.net
Relative Standard Deviation (RSD)< 1.5% (for 11 readings) researchgate.net
Recovery93–103% researchgate.net

Voltammetric techniques are powerful electrochemical methods for determining the oxidation state of tin, a critical aspect of tin fluoride's functionality. Anodic stripping voltammetry (ASV) is a particularly sensitive method for the determination of Sn(II). metrohm.com This technique involves a pre-concentration step where Sn(II) is electrochemically deposited onto the working electrode, followed by a stripping step where the deposited tin is oxidized, generating a current signal proportional to its concentration. metrohm.comencyclopedia.pubnih.gov

A significant advantage of ASV is its ability to speciate between Sn(II) and Sn(IV). By using an electrolyte containing fluoride, Sn(IV) does not produce a signal, allowing for the selective determination of Sn(II). metrohm.com This is crucial in research settings for quality control and for studying the stability of Sn(II) in various formulations, as its oxidation to Sn(IV) can impact the product's efficacy. The limit of detection for Sn(II) using this method can be as low as 2.5 µg/L. metrohm.com

Chromatographic Separations Coupled with Mass Spectrometry for Complex Mixtures

The analysis of complex mixtures containing tin fluoride and its various reaction products or metabolites requires powerful separation techniques coupled with sensitive and selective detection. Tandem chromatography, such as liquid chromatography-liquid chromatography (LC-LC) or liquid chromatography-mass spectrometry (LC-MS), provides the necessary resolution and identification capabilities. nih.govlongdom.org

In the context of tin fluoride research, these techniques can be used to separate different tin species and their complexes from a sample matrix. For instance, a fluoride-assisted LC-MS/MS method has been developed for the sensitive and accurate determination of other compounds, demonstrating the potential of modifying mobile phases to enhance ionization and detection. nih.gov While not directly on tin fluoride, this approach highlights the adaptability of LC-MS for challenging analytes. The combination of chromatographic separation with the high-resolution and structural information provided by mass spectrometry is essential for elucidating the chemical transformations of tin fluoride in complex biological or environmental systems. nih.gov

Atomic Absorption and Emission Spectrometry for Elemental Analysis (High-resolution, research-grade)

Atomic spectrometry techniques are fundamental for the precise elemental analysis of tin and fluorine.

High-resolution continuum source atomic absorption spectrometry (HR-CS-AAS) has emerged as a powerful tool for the determination of elements like fluorine, which are traditionally difficult to analyze by conventional AAS. e3s-conferences.orgresearchgate.net This is because the primary resonance lines for fluorine lie in the vacuum UV region. mdpi.com HR-CS-AAS overcomes this by measuring the molecular absorption of diatomic molecules containing fluorine, such as calcium monofluoride (CaF), gallium monofluoride (GaF), or strontium monofluoride (SrF), in a graphite (B72142) furnace or flame. e3s-conferences.orgresearchgate.nete3s-conferences.org The high-resolution optics of these instruments allow for the fine rotational structure of the molecular absorption spectra to be resolved, providing high selectivity and sensitivity. e3s-conferences.org

Table 11.3.1: Performance of HR-CS-AAS for Fluorine Determination via Molecular Absorption

MoleculeWavelength (nm)Limit of Detection (ng)Characteristic Mass (ng)Reference
CaF606.4400.210.13 e3s-conferences.org
GaF211.248-- researchgate.net

Atomic emission spectrometry (AES), particularly with an inductively coupled plasma (ICP) source (ICP-AES), is a robust method for determining the total tin concentration in a sample. encyclopedia.pubwikipedia.orgnanoqam.ca The high temperature of the plasma ensures the complete atomization and excitation of the sample, leading to low chemical interference. nanoqam.calibretexts.orglibretexts.org ICP-AES offers excellent detection limits, a wide linear dynamic range, and the capability for multi-element analysis. wikipedia.org This is particularly useful in research for quantifying the total tin content in various materials and for quality control purposes.

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the dynamic changes of tin fluoride during chemical reactions or in different environments requires analytical techniques that can monitor the system in real-time. In situ and operando spectroscopy are powerful methodologies for this purpose. wikipedia.orgreddit.comnih.gov In situ techniques probe a material under relevant reaction conditions, while operando techniques simultaneously measure the catalytic activity or reaction products. reddit.comnih.gov

These techniques, which can include Raman, infrared (IR), and X-ray absorption spectroscopy (XAS), provide valuable information about the structural and electronic changes of tin fluoride as they occur. researchgate.netuu.nl For example, in situ Raman spectroscopy could be used to monitor the vibrational modes of tin-fluoride bonds, providing insights into changes in coordination and chemical environment during a reaction. Operando studies could correlate these structural changes with the rate of a catalytic process or the formation of specific products, leading to a deeper understanding of reaction mechanisms. wikipedia.orguu.nl

X-ray Fluorescence (XRF) and Particle-Induced X-ray Emission (PIXE) for Elemental Mapping

Visualizing the spatial distribution of tin and fluorine within a sample is crucial in many research areas, from materials science to biology.

X-ray fluorescence (XRF) is a non-destructive technique that provides elemental mapping of a sample's surface. azom.comyoutube.comarxiv.org When a sample is irradiated with X-rays, atoms in the sample emit characteristic fluorescent X-rays, which are detected to identify and quantify the elements present. youtube.com XRF can be used to create detailed 2D maps of the elemental distribution, which is valuable for studying the incorporation of tin and fluoride into dental enamel or the distribution of tin in materials. diamond.ac.uknih.gov Synchrotron-based micro-XRF (µ-XRF) offers high spatial resolution and sensitivity for trace element mapping. nih.gov

Particle-Induced X-ray Emission (PIXE) is another powerful, non-destructive technique for elemental analysis. eag.commat-cs.comwikipedia.org A beam of high-energy ions, typically protons, is used to excite the atoms in a sample, leading to the emission of characteristic X-rays. mat-cs.comwikipedia.org PIXE is highly sensitive and can detect trace elements. mat-cs.com A key advantage of PIXE over electron-based techniques is the significantly lower background (bremsstrahlung radiation), which results in better signal-to-noise ratios. eag.com Micro-PIXE, which uses a focused ion beam, allows for elemental mapping with micrometer resolution, enabling the detailed study of tin and fluorine distribution in various samples. wikipedia.orgmeasurlabs.com

Table 11.5.1: Key Features of PIXE for Elemental Analysis

FeatureDescriptionReference
PrincipleBombardment with high-energy ions (e.g., H⁺, He²⁺) causes emission of characteristic X-rays. eag.commat-cs.comwikipedia.org
AdvantagesNon-destructive, high sensitivity, low background, multi-elemental analysis. eag.commat-cs.com
Elements DetectedTypically Al – U. eag.com
Detection Limits0.1 - 10 atomic % eag.com
Lateral Resolution~1-2 mm (standard), down to 1 µm (micro-PIXE). eag.comwikipedia.org

Application of Hyphenated Techniques for Complex Sample Analysis

The analysis of tin fluoride in complex matrices presents significant challenges due to potential interferences and the need to distinguish between different chemical forms (speciation) of tin and fluorine. thermofisher.com Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for overcoming these challenges. chromatographytoday.comajrconline.org These integrated systems enhance analytical performance by combining the separation power of techniques like chromatography or electrophoresis with the identification and quantification capabilities of spectroscopic methods. chromatographytoday.comajpaonline.com

The primary advantage of hyphenation is the ability to separate components of a mixture before they enter the detector. asdlib.org This approach provides a higher degree of automation, improved sample throughput, and greater reproducibility. chromatographytoday.com Common configurations include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and couplings with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). chromatographytoday.comasdlib.org

Gas Chromatography-Coupled Techniques

Gas chromatography (GC) is a highly effective separation technique, particularly when interfaced with ICP-MS for the speciation of organometallic compounds.

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This technique is recognized for its superior resolution, specificity, and sensitivity, making it an ideal tool for the ultratrace determination of organotin species. thermofisher.com It is the recommended method by the European Water Framework Directive for the analysis of certain organotin compounds like Tributyltin (TBT). thermofisher.com A significant challenge in GC-based methods is that many organotin compounds have poor volatility and are not thermally stable. researchgate.net Therefore, a derivatization step is often required to convert these nonvolatile ionic compounds into forms suitable for GC analysis. Despite this, GC-ICP-MS offers extremely low limits of detection, often in the pg-ng range, and provides valuable isotopic information. thermofisher.com

Liquid Chromatography-Coupled Techniques

Liquid chromatography (LC) offers a significant advantage over GC for organotin analysis by eliminating the need for the time-consuming derivatization process. sciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become a preferred technique for the analysis of organotin compounds. sciex.com The coupling of LC with tandem mass spectrometry (LC-MS/MS) simplifies sample preparation and shortens analysis times due to increased selectivity and sensitivity. sciex.com Methods using LC-MS/MS have been successfully developed to measure various organotin compounds in diverse matrices, including food, water, and textiles, with detection limits well below regulated levels. sciex.comeurl-pesticides.eu For instance, LC coupled with electrospray ionization mass spectrometry (LC-ESI-MS) has been applied to identify organotin compounds in surface water, achieving detection limits between 0.02 and 0.08 μg L⁻¹. tandfonline.com

Ion Chromatography-Mass Spectrometry (IC-MS): This combination has gained popularity for its sensitivity and selectivity in determining anions like fluoride. cromlab-instruments.es Modern ion chromatography methods have replaced older techniques for the analysis of fluoride in products like toothpaste to ensure greater accuracy and product safety. thermofisher.com The use of a mass spectrometer as a detector for IC allows for very specific quantification of analytes, even at parts-per-billion (ppb) levels, in complex real-world samples. cromlab-instruments.es For fluoride analysis, the MS detector often monitors for the fluoride adduct [F(HF)]⁻. cromlab-instruments.es

The table below summarizes the application of various LC-MS techniques for the analysis of tin and fluoride compounds.

TechniqueTarget Analyte(s)Sample MatrixKey Findings & Advantages
LC-MS/MS Tributyltin, Fentin, Cyhexatin, Fenbutatin oxideApple, Potato, Seawater, TextilesSimplifies sample preparation and shortens run times by avoiding derivatization. sciex.com
LC-ESI-MS/MS Organotin CompoundsTap and Surface WaterEnables sensitive detection and quantitative determination with detection limits of 0.02-0.08 μg L⁻¹. tandfonline.com
IC-MS Fluoride and other anionsDental Products, WaterProvides high sensitivity, selectivity, and confirmation of identity, improving accuracy over older methods. cromlab-instruments.esthermofisher.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) is known for its superior separation efficiency and low solvent consumption. nih.gov When coupled with mass spectrometry (CE-MS), the separation power is enhanced by adding another dimension based on mass-to-charge ratios. This hyphenation yields higher sensitivity and allows for analyte identification and structural elucidation, making it particularly suitable for the analysis of complex samples. nih.gov The use of CE-MS has grown significantly for analyzing biomolecules in complex matrices. nih.gov

The following table provides an overview of key research findings using hyphenated techniques for the analysis of tin and fluoride species.

Hyphenated TechniqueAnalyteResearch FocusKey Findings
GC-ICP-MS Organotin speciesDevelopment of a robust method for ultratrace tin speciation in water.Achieved very low limits of detection (LOD) in the ng∙L⁻¹ range, which is significantly lower than the Maximum Allowable Concentration (MAC) set by directives like the EWFD. thermofisher.com
LC-MS/MS Organotin compoundsQuantification and identification in food, water, and textiles.The method successfully detected compounds well below regulated levels, allowing for sample dilution to minimize matrix effects. sciex.com
LC-ESI-MS Organotin compoundsIdentification in surface water samples.The method demonstrated good recoveries (62–98%) for spiked water samples after solid-phase extraction. tandfonline.com
IC-MS FluorideDetermination of fluoride in sodium fluoride gels (e.g., toothpaste).The technique provides a more accurate and reliable alternative to older potentiometric methods, meeting new USP-NF monograph standards. thermofisher.com

Future Directions and Emerging Research Avenues in Tin Fluoride Chemistry

Computational Design and Discovery of Novel Tin Fluoride (B91410) Materials

Computational methods, particularly first-principles calculations based on Density Functional Theory (DFT), are becoming indispensable tools for accelerating the discovery of new materials. u-tokyo.ac.jpu-tokyo.ac.jp These techniques allow for the prediction of material properties from the fundamental laws of quantum mechanics, enabling the in-silico design of novel tin fluoride compounds with tailored functionalities.

Researchers can computationally screen vast numbers of potential tin fluoride structures to identify candidates with desirable electronic, optical, or ionic properties. For example, DFT can be used to predict the band gap, conductivity, and mechanical stability of new tin fluoride phases or doped materials. ku.ac.ke This predictive power significantly reduces the experimental effort required for materials discovery by focusing on the most promising candidates. Machine learning algorithms, trained on existing experimental and computational data, can further enhance the efficiency of this discovery process.

Table 1: Computational Approaches in Tin Fluoride Material Design

Computational TechniqueApplication in Tin Fluoride ResearchPredicted Properties
Density Functional Theory (DFT)Predicting stable crystal structures of novel tin fluoride compounds and solid solutions.Lattice constants, formation energy, electronic band structure, density of states.
Molecular Dynamics (MD)Simulating the behavior of tin fluoride systems at the atomic level, including ion diffusion and phase transitions.Ionic conductivity, thermal stability, reaction mechanisms.
Machine Learning (ML)Accelerating the screening of potential candidates by learning from existing data.Prediction of properties for large sets of hypothetical compounds.

Interdisciplinary Approaches to Unravel Complex Tin Fluoride Systems

The complexity of tin fluoride systems, which can exhibit multiple oxidation states (Sn(II) and Sn(IV)) and form intricate crystal structures, necessitates a collaborative, interdisciplinary approach. osti.govnih.gov Combining techniques from chemistry, physics, and materials science is crucial for a comprehensive understanding of these materials.

Advanced characterization techniques are central to this approach. For instance, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local environment and oxidation state of tin, allowing researchers to distinguish between Sn(II) and Sn(IV) species in amorphous materials like toothpaste. osti.govnih.gov Mössbauer spectroscopy is another powerful tool for probing the bonding and electronic structure of tin atoms, which was essential in understanding unusual solid solutions where tin(II) adopts covalent bonding in ionic structures. witpress.com The combined use of X-ray diffraction and these spectroscopic methods provides a more complete picture of the structure-property relationships in complex tin fluoride compounds. witpress.com

Green Chemistry Principles in Tin Fluoride Synthesis

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of tin fluoride is no exception, with new research focusing on more sustainable production methods.

Traditional methods for preparing stannous fluoride can involve toxic reagents like hydrofluoric acid and may result in low yields and impurities. google.com Emerging research explores alternative, more environmentally benign routes. One such approach involves the use of non-toxic fluorine sources, such as SnF2 itself, to produce fluorine-doped tin oxide (FTO), thereby avoiding hazardous chemicals like HF or NH4F. researchgate.net Other methods focus on improving reaction efficiency and purity, for example, by using toluene (B28343) as a water-carrying agent to remove water from the reaction system and prevent the formation of unwanted byproducts. patsnap.com Another innovative method involves calcining a mixture of a tin dioxide-containing material, a calcium fluoride-containing material, and sodium carboxymethylcellulose, which is described as convenient, environmentally friendly, and low-cost. google.com

Table 2: Comparison of Synthesis Methods for Tin Fluoride Compounds

Synthesis MethodPrecursorsKey Advantages
Traditional Aqueous HFMetallic Tin or Stannous Oxide, Hydrofluoric AcidEstablished method. google.comgoogle.com
Solid-State CalcinationTin Dioxide, Calcium Fluoride, Sodium CarboxymethylcelluloseEnvironmentally friendly, low cost, high purity. google.com
Azeotropic DistillationStannic Oxide, Fluorinating Agent, Reducing Agent, ToluenePrevents byproduct formation, high purity product. patsnap.com
Spray Coating (for FTO)SnCl2·2H2O, SnF2 (as fluorine source)Avoids toxic HF, suitable for thin film deposition. researchgate.net

Nanostructured Tin Fluoride Materials: Synthesis and Property Correlation

The properties of materials can be dramatically altered when their dimensions are reduced to the nanoscale. Research into nanostructured tin fluoride materials, such as nanoparticles, nanowires, and thin films, is a rapidly growing area with potential applications in electronics, catalysis, and energy storage.

For example, fluorine-doped tin oxide (FTO) is a widely used transparent conductive material. The synthesis of FTO as colloidal nanocrystals allows for precise control over the size and fluorine concentration. nih.gov Studies have shown a direct correlation between the synthesis parameters and the resulting properties. Increasing the fluorine dopant concentration can generate a surface plasmon resonance in the near-infrared spectrum, indicating an increase in free carriers, which is crucial for its conductive properties. nih.gov Sol-gel methods have also been used to prepare nanocrystalline FTO thin films, with the particle size and strain being directly influenced by the synthesis conditions. researchgate.net Understanding these synthesis-property correlations is key to designing nanostructured tin fluoride materials with optimized performance for specific applications.

Exploration of Tin Fluoride in Quantum Materials Science

Quantum materials are substances where the effects of quantum mechanics lead to unusual and often technologically useful properties. While the exploration of tin fluoride in this domain is still in its early stages, some of its unique characteristics suggest it could be a promising platform for discovering new quantum phenomena.

The high fluoride ion conductivity observed in certain tin fluoride compounds, such as PbSnF4 and BaSnF4, is a result of their specific crystal structures and bonding. witpress.com This high mobility of ions in a solid-state material is of fundamental interest in condensed matter physics. Furthermore, researchers are using computational methods to explore quantum structural diagrams to discover novel 2D materials, a class of materials with significant potential in quantum science. americanelements.com The ability of tin to exist in different oxidation states and form complex structures with fluorine could lead to the discovery of new tin fluoride-based materials with interesting electronic or topological properties.

Advancements in In-Situ Characterization for Mechanistic Understanding

To design better materials and synthesis processes, a deep understanding of the underlying reaction mechanisms is essential. In-situ characterization techniques, which allow researchers to monitor a chemical reaction or physical process as it happens, are powerful tools for gaining this mechanistic insight.

For tin fluoride chemistry, in-situ techniques could provide invaluable information on crystal growth, phase transitions, and degradation mechanisms. For example, in-situ X-ray diffraction (XRD) could be used to follow the formation of nanostructured FTO films during their synthesis, providing real-time data on crystal phase and particle size evolution. Similarly, in-situ NMR or Raman spectroscopy could be employed to study the hydrolysis of SnF2 in aqueous solutions, a process that is critical for its applications in oral care but can also lead to instability. chemicalbook.com For energy applications, operando spectroscopy could reveal the structural and chemical changes that tin fluoride-based materials undergo during battery cycling, helping to understand performance and degradation.

Q & A

Basic: What methodologies are recommended for quantifying tin fluoride and total fluorine (TF) in environmental samples?

Answer:
To quantify tin fluoride and TF, researchers should combine ion-selective electrode (ISE) methods for inorganic fluoride detection (e.g., SnF₂) with combustion ion chromatography (CIC) for total fluorine analysis. ISE is cost-effective but limited to soluble fluoride ions, while CIC captures both organic and inorganic fluorine . For environmental matrices like water or soil, pre-treatment protocols (e.g., acid digestion or filtration) are critical to avoid interference from particulate fluoropolymers . A comparative table of methods:

Method Detection Limit Strengths Limitations
ISE0.1 ppmLow cost, rapidLimited to ionic fluoride
Combustion IC0.01 ppmDetects organic + inorganic fluorineRequires specialized equipment
Gas Chromatography (GC)0.05 ppmHigh specificity for PFASTime-consuming; excludes inorganic fluoride

Advanced: How can researchers resolve contradictions in urinary fluoride excretion data across studies?

Answer:
Contradictions often arise from inconsistent sampling protocols (e.g., spot vs. 24-hour urine collection) and lack of validation for analytical methods. To standardize results:

  • Use time-controlled urine collection to account for diurnal variation .
  • Validate fluoride measurements with spiked recovery tests to ensure accuracy (e.g., 95–105% recovery rate).
  • Report correlations between total fluoride intake (dietary + environmental) and excretion rates to contextualize findings .

Basic: What techniques differentiate inorganic fluorine (e.g., SnF₂) from PFAS in environmental samples?

Answer:
Total Organic Fluorine (TOF) analysis via combustion IC distinguishes organic fluorine (PFAS) from inorganic fluoride. However, TOF cannot speciate individual PFAS compounds and may overestimate contamination if fluoropolymers (e.g., PTFE) are present . For speciation, pair TOF with targeted LC-MS/MS to identify specific PFAS molecules while excluding SnF₂ .

Advanced: What experimental design considerations are critical for radiotracer studies using tin fluoride?

Answer:
In ⁹⁹mTc labeling studies with SnF₂ (e.g., silica sand radiotracers), key factors include:

  • Reducing agent concentration : Optimize SnF₂ levels to maximize ⁹⁹mTcO₄⁻ reduction without oversaturating the matrix .
  • Pretreatment protocols : Acid washing of silica sand improves ⁹⁹mTc sorption yields by removing competing ions.
  • Statistical validation : Use factorial designs (e.g., ANOVA) to evaluate interactions between SnF₂ concentration, labeling time, and temperature .

Basic: How are fluoride biomarkers validated in human exposure studies?

Answer:
Validation requires:

  • Standardized urine collection : 24-hour samples minimize variability compared to spot tests .
  • Method calibration : Cross-validate ISE or GC results with certified reference materials (e.g., NIST SRM 2671a).
  • Confounder adjustment : Control for renal function, diet, and geographic fluoride levels in regression models .

Advanced: What challenges exist in synthesizing evidence for fluoride’s neurodevelopmental effects?

Answer:
Key issues include:

  • Heterogeneous exposure metrics : Studies use varying units (ppm, mg/kg/day), complicating meta-analysis.
  • Confounding factors : Socioeconomic status and iodine deficiency may bias neurodevelopmental outcomes .
  • Evidence grading : Apply frameworks like NIH’s Confidence Rating (High/Moderate/Low) to prioritize high-quality longitudinal data .

Basic: How do electrometric and colorimetric methods compare for fluoride analysis in water?

Answer:

Method Principle Sensitivity Interferences
Electrometric (ISE)Measures F⁻ ion activity0.1 ppmAl³⁺, Fe³⁺, high TDS
Colorimetric (SPADNS)LaF₃ complex absorbance0.02 ppmpH extremes, organic matter

SPADNS offers higher sensitivity but requires strict pH control (~5.2), while ISE is robust for field use .

Advanced: What statistical approaches model fluoride intake-excretion relationships?

Answer:

  • Pharmacokinetic modeling : Use compartmental models to estimate absorption/excretion rates .
  • Bayesian hierarchical models : Account for nested data (e.g., individuals within regions) and missing data .
  • Dose-response meta-analysis : Pool data from diverse cohorts using standardized intake metrics (mg/kg/day) .

Basic: How to design clinical trials evaluating tin fluoride’s anti-caries efficacy?

Answer:

  • Randomization : Stratify participants by baseline caries risk and fluoride exposure .
  • Blinding : Use placebo dentifrices matched in taste/texture.
  • Outcome measures : Quantify lesion progression via QLF (Quantitative Light-Induced Fluorescence) .

Advanced: What novel techniques improve fluorine speciation in complex matrices?

Answer:

  • 19F-NMR Spectroscopy : Identifies organic/inorganic fluorine without combustion, but requires high fluoride concentrations .
  • Hybrid TOF-MS : Combines TOF’s broad detection with MS/MS’s specificity, enabling PFAS/SnF₂ differentiation .
  • Nanomaterial-based sensors : Functionalized graphene oxide films detect SnF₂ at sub-ppb levels in water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.